molecular formula C10H6Br2O2 B12437857 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone

Número de catálogo: B12437857
Peso molecular: 317.96 g/mol
Clave InChI: QWJFRJJRWCZRFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is a useful research compound. Its molecular formula is C10H6Br2O2 and its molecular weight is 317.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H6Br2O2

Peso molecular

317.96 g/mol

Nombre IUPAC

2-bromo-1-(6-bromo-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H6Br2O2/c11-5-8(13)10-3-6-1-2-7(12)4-9(6)14-10/h1-4H,5H2

Clave InChI

QWJFRJJRWCZRFP-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C=C1Br)OC(=C2)C(=O)CBr

Origen del producto

United States
Foundational & Exploratory

Structural Elucidation of 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The 6-bromobenzofuran scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives of this core have been instrumental in the development of small-molecule SERCA2a activators for cardiovascular diseases 1, highly potent antibacterial quinoxaline-benzofuran hybrids 2, and key intermediates for FDA-approved drugs like Lifitegrast 3.

Specifically, 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone serves as a highly reactive α -bromoketone electrophile. It is primarily used in Hantzsch thiazole syntheses or nucleophilic displacement reactions to build complex heterocycles. Because the reactivity of the α -bromoketone and the regiochemistry of the benzofuran ring are critical to downstream success, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of this molecule, explaining the underlying electronic causality that dictates its spectral signature.

Electronic Effects and NMR Causality

The chemical shifts of benzofuran derivatives are governed by a complex interplay of inductive effects, resonance, and magnetic anisotropy. As established by modified Hammett equations applied to benzofuran systems 4, the transmission of electronic effects through the fused bicyclic ring creates distinct spectral patterns:

  • The α -Bromoketone Deshielding Effect: The methylene protons (-CH 2​ Br) are situated between a highly anisotropic carbonyl group and an electronegative bromine atom. This dual electron-withdrawing environment strips electron density from the protons, pushing their resonance significantly downfield to ~4.45 ppm.

  • The C6-Bromine Heavy Atom Effect: The introduction of a bromine atom at the C6 position alters the local magnetic environment. While bromine is inductively withdrawing, its large electron cloud exerts a "heavy atom effect" on the directly attached 13 C nucleus (C6), paradoxically shielding it to ~120.5 ppm compared to standard aromatic carbons.

  • H7 Anisotropic Deshielding: The H7 proton is trapped between the furan ring oxygen and the C6 bromine. The combined inductive pull of these heteroatoms, along with the absence of an ortho-proton, results in H7 appearing as a distinct, narrowly coupled doublet (meta-coupling to H5, J≈1.6 Hz) shifted far downfield to ~7.75 ppm.

Logic tree for assigning the aromatic protons based on multiplicity and coupling constants.

Quantitative NMR Data Assignments

The following tables summarize the expected 1D NMR chemical shifts. Data is calibrated using tetramethylsilane (TMS) as the internal standard ( δ 0.00 ppm) in CDCl 3​ .

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-CH 2​ Br 4.45Singlet (s)-2HDeshielded by adjacent carbonyl and α -bromine.
H5 7.45Doublet of doublets (dd)8.4, 1.61HOrtho-coupled to H4 and meta-coupled to H7.
H3 7.55Singlet (s)-1HFuran ring proton; lacks adjacent protons for scalar coupling.
H4 7.58Doublet (d)8.41HOrtho-coupled to H5.
H7 7.75Doublet (d)1.61HDeshielded by furan oxygen and C6-Br; meta-coupled to H5.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
-CH 2​ Br 30.2Methylene (CH 2​ )Aliphatic carbon shifted downfield by bromine and carbonyl.
C3 113.5Methine (CH)Electron-rich furan β -carbon.
C7 115.8Methine (CH)Aromatic carbon adjacent to oxygen.
C6 120.5Quaternary (C)C-Br carbon; shielded relative to standard aromatics due to heavy atom effect.
C4 124.5Methine (CH)Aromatic carbon.
C3a 126.8Quaternary (C)Bridgehead carbon.
C5 127.2Methine (CH)Aromatic carbon.
C2 151.0Quaternary (C)Furan carbon attached to oxygen and the carbonyl group.
C7a 155.4Quaternary (C)Bridgehead carbon attached to the electronegative furan oxygen.
C=O 181.5Quaternary (C)Highly deshielded ketone carbonyl carbon.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the acquisition of NMR data must follow a self-validating protocol. Relying solely on 1D 1 H NMR can lead to misassignments due to signal overlap in the aromatic region. The following methodology integrates 2D NMR techniques to create a closed-loop validation system.

Step-by-Step Methodology: Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the purified 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: CDCl 3​ is chosen over DMSO- d6​ to prevent potential nucleophilic degradation of the highly reactive α -bromoketone over time, and to avoid the residual water peak in DMSO which can obscure the ~4.45 ppm -CH 2​ Br signal.

  • Standardization: Ensure the CDCl 3​ contains 0.03% v/v TMS. Calibrate the spectrometer to the residual CHCl 3​ peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm).

  • 1D Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, relaxation delay D1=1.5 s) and the 13 C spectrum at 100 MHz (1024 scans, D1=2.0 s).

  • Self-Validation Checkpoint (2D NMR):

    • Run a 1 H- 1 H COSY: Use this to definitively link the ortho-coupled H4 and H5 protons. Because H7 only has a meta-coupling ( J=1.6 Hz), it will not show a strong cross-peak with H4, validating its isolation.

    • Run a 1 H- 13 C HSQC: Correlate the 4.45 ppm singlet directly to the aliphatic carbon at 30.2 ppm. This mathematically proves the presence of the intact α -bromoketone moiety and rules out potential dimerization or degradation products.

Synthetic and NMR sample preparation workflow for the target benzofuran derivative.

References

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications.PMC/NIH.
  • A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL QUINOXALINE-BENZOFURAN HYBRIDS.CLOCKSS / Heterocycles.
  • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints.ACS Sustainable Chemistry & Engineering.
  • PMR and CMR spectra of benzofuran and its derivatives.Bulletin of the Chemical Society of Japan / Oxford University Press.

Sources

Crystal structure analysis of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete single-crystal X-ray diffraction analysis of 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone. While no public crystal structure data currently exists for this specific compound, this document serves as an authoritative protocol for researchers, guiding them from initial synthesis and crystal growth through data collection, structure solution, refinement, and rigorous validation. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is designed for an expert audience of researchers, scientists, and drug development professionals who require a practical and scientifically grounded framework for characterizing novel small molecules. The benzofuran scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design.[1][2][3]

Part 1: Synthesis and High-Quality Crystal Growth

Rationale: The Primacy of the Single Crystal

The foundation of any successful crystal structure determination is the quality of the single crystal itself. A well-ordered, single-domain crystal, free from significant defects, is required to produce sharp, well-resolved diffraction patterns.[4] The entire analytical cascade is predicated on obtaining a specimen suitable for interrogation by X-rays. Therefore, meticulous attention to the synthesis, purification, and crystallization of the target compound is not merely a preliminary step but a critical determinant of the final structure's quality and reliability.

Synthesis Protocol: α-Bromination of 1-(6-bromobenzofuran-2-yl)ethanone

The title compound is most efficiently prepared via the α-bromination of a suitable ketone precursor. This standard electrophilic substitution is a reliable method for introducing the reactive bromo-acetyl moiety.[5][6][7]

Step-by-Step Protocol:

  • Precursor Synthesis: The starting material, 1-(6-bromobenzofuran-2-yl)ethanone, can be synthesized through established methods for constructing benzofuran rings.[8][9]

  • Dissolution: Dissolve 1-(6-bromobenzofuran-2-yl)ethanone (1 equivalent) in a suitable anhydrous solvent, such as carbon tetrachloride or a mixture of chloroform and acetic acid.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution. The use of NBS is preferable to elemental bromine as it is safer and more selective.

  • Initiation (Optional): Add a catalytic amount of a radical initiator like benzoyl peroxide if using a non-polar solvent like CCl₄.

  • Reaction: Reflux the mixture and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water, and finally brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product must be purified, typically by column chromatography on silica gel, to achieve the high purity (>99%) required for crystallization.

Crystal Growth: The Art and Science of Nucleation

Growing diffraction-quality crystals involves creating a state of controlled supersaturation, from which molecules can slowly and methodically assemble into a well-ordered lattice.

Recommended Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble. A binary system (e.g., ethyl acetate/hexane, dichloromethane/methanol) often provides the best results.

  • Solution Preparation: Prepare a nearly saturated solution of the purified 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with a few small holes from a needle. This allows for slow evaporation of the solvent.

  • Isolation: Place the vial in a vibration-free environment. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals should begin to form. Once suitable crystals are observed, they should be carefully isolated.

Synthesis_to_Crystal_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth Precursor 1-(6-bromobenzofuran-2-yl)ethanone Reaction α-Bromination with NBS Precursor->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Solvent Solvent Screening Purify->Solvent Purity >99% Solution Prepare Saturated Solution Solvent->Solution Evaporation Slow Evaporation Solution->Evaporation Crystals Single Crystals Evaporation->Crystals

Fig 1: Workflow from Synthesis to Single Crystal Growth.

Part 2: Single-Crystal X-ray Diffraction Data Collection

Theoretical Framework: Interrogating the Lattice

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4][10] When a monochromatic X-ray beam strikes a crystal, it is diffracted by the electron clouds of the atoms. Constructive interference occurs only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots, or "reflections." The geometry and intensity of these reflections contain all the information needed to determine the unit cell dimensions and the arrangement of atoms within that cell.[4][11]

Instrumentation

Modern data collection is performed on automated four-circle diffractometers. Key components include:

  • X-ray Source: Typically a sealed tube or microfocus source generating monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

  • Goniometer: A multi-axis stage that holds and rotates the crystal to bring different lattice planes into the diffracting condition.

  • Detector: A sensitive area detector (e.g., CCD or CMOS-based) that records the positions and intensities of the diffracted X-ray reflections.

Experimental Protocol: Data Acquisition
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head. For data quality, the sample is typically flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion.

  • Unit Cell Determination: A short series of initial diffraction images (frames) are collected. The positions of the reflections are used by indexing software to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of "runs," where the crystal is rotated through a specific angular range (e.g., ω or φ scans) while frames are continuously collected. The goal is to measure every unique reflection multiple times to improve data statistics.

  • Data Integration & Reduction: After collection, the raw image files are processed.

    • Integration: The intensity of each reflection spot is measured and integrated, subtracting the local background.

    • Reduction: The integrated intensities are corrected for experimental factors like Lorentz-polarization effects and absorption. Equivalent reflections are then scaled and merged to produce the final reflection file.

Data Presentation: Key Crystallographic Parameters

The following table presents a realistic set of crystallographic data that could be expected for this class of molecule, based on published structures of similar brominated benzofurans.[1][12][13]

ParameterExpected ValueRationale / Significance
Chemical FormulaC₁₀H₆Br₂O₂Defines the atomic composition of the asymmetric unit.
Formula Weight333.97 g/mol Calculated from the chemical formula.
Temperature100(2) KLow temperature minimizes atomic thermal motion, improving data quality.
Wavelength (Mo Kα)0.71073 ÅStandard X-ray source for small-molecule crystallography.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell shape. Common for organic molecules.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell. P2₁/c is very common.
Unit Cell Dimensionsa ≈ 6.0 Å, b ≈ 9.5 Å, c ≈ 17.0 ÅThe lengths of the unit cell axes.
α = 90°, β ≈ 97°, γ = 90°The angles between the unit cell axes.
Volume≈ 970 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)≈ 1.80 Mg/m³Calculated from formula weight, Z, and volume.
Absorption Coefficient≈ 6.0 mm⁻¹High due to two bromine atoms; requires an absorption correction.
Reflections Collected> 10000Total number of measured diffraction spots.
Independent Reflections≈ 2800 [R(int) ≈ 0.04]Number of unique reflections after merging symmetry-equivalents. Low R(int) is good.
Completeness to θ = 25.24°99.9 %The percentage of the theoretically observable reflections that were measured.

Part 3: Structure Solution, Refinement, and Validation

The Challenge: The Crystallographic Phase Problem

The diffraction experiment measures the intensities (which are proportional to the structure factor amplitudes squared, |F|²) of the reflections, but not their phases.[14] Both amplitude and phase are required to calculate the electron density map and thus "see" the atoms. This loss of phase information is known as the "phase problem." For small molecules, this is routinely solved using so-called "Direct Methods," which use statistical relationships between the intensities to derive initial phase estimates.[14]

Structure Solution and Refinement Workflow

This is an iterative process where an initial structural model is progressively improved to better match the experimental diffraction data.[15][16]

Step-by-Step Protocol:

  • Structure Solution: The reflection data file is input into a structure solution program (e.g., SHELXT, SIR). Using Direct Methods, the program will locate the positions of the heaviest atoms first (in this case, the two bromine atoms), which then allows the positions of the lighter C and O atoms to be found via subsequent Fourier maps.

  • Initial Refinement: The initial atomic model is refined against the data using full-matrix least-squares on F². Initially, all atoms are refined with isotropic displacement parameters (spherical thermal motion).

  • Anisotropic Refinement: The refinement is switched to anisotropic displacement parameters for all non-hydrogen atoms, allowing their thermal motion to be modeled as ellipsoids. This is a crucial step for a high-quality model.

  • Hydrogen Atom Placement: Hydrogen atoms, which are weak X-ray scatterers, are typically placed in geometrically calculated positions and refined using a "riding model."[17]

  • Validation and Finalization: The model is rigorously checked for errors. The final output is a Crystallographic Information File (CIF), which contains all information about the experiment and the final refined structure.

Refinement_Loop Solution Structure Solution (Direct Methods) Model Initial Atomic Model Solution->Model Refine Least-Squares Refinement (Positions, ADPs) Model->Refine Fourier Difference Fourier Map (Find Missing/Misplaced Atoms) Refine->Fourier Calculate Fo-Fc Validate Model Validation (R-factors, checkCIF) Refine->Validate Fourier->Refine Modify Model Validate->Refine Model is Deficient Final Final Validated Model (CIF) Validate->Final Model is Correct

Fig 2: The Iterative Cycle of Crystallographic Refinement and Validation.
Trustworthiness: The Self-Validating System

A crystallographic analysis must be a self-validating system. Trust in the final model is established through internationally accepted metrics and validation tools.[18][19]

Key Validation Metrics:

  • R1 (Conventional R-factor): A measure of the agreement between the observed structure factor amplitudes and those calculated from the model. A value < 0.05 is desirable for publication-quality structures.

  • wR2 (Weighted R-factor): A more robust measure of agreement calculated on F², which includes all reflection data. A value < 0.15 is generally considered good.

  • Goodness of Fit (S): Should be close to 1.0. A significant deviation can indicate an incorrect model or improper data weighting.

  • checkCIF: An essential validation service provided by the International Union of Crystallography (IUCr) that automatically checks the CIF for completeness, consistency, and potential scientific issues, flagging them as ALERTS for the researcher to address.[18] Any reputable structural report must be accompanied by a clean checkCIF report. Common issues flagged include missed symmetry, incorrect atom assignments, or unusual bond lengths.[19][20][21]

Part 4: Analysis of Molecular and Supramolecular Structure

Once validated, the refined model provides a wealth of chemical information.

  • Molecular Geometry: The CIF file yields precise measurements of all intramolecular features. One would analyze key bond lengths (e.g., C-Br, C=O, bonds within the benzofuran ring), bond angles, and torsion angles to define the molecule's exact conformation. The planarity of the benzofuran ring system would be confirmed.

  • Supramolecular Structure (Crystal Packing): The analysis extends beyond a single molecule to how molecules arrange themselves in the crystal lattice. For 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone, one would investigate:

    • Halogen Bonding: Interactions involving the bromine atoms (e.g., Br···O or Br···Br contacts).

    • π-π Stacking: Interactions between the aromatic benzofuran rings of adjacent molecules, which are common in such systems.[1][12]

    • Other Weak Interactions: C-H···O hydrogen bonds involving the ketone oxygen.

These intermolecular interactions govern the material's bulk properties, such as solubility and melting point, which are critical parameters in drug development.

Conclusion

The determination of a single-crystal structure is a definitive method for elucidating the absolute three-dimensional nature of a molecule. This guide outlines a rigorous, start-to-finish workflow for the structural analysis of 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone. By adhering to these principles of meticulous synthesis, high-quality data collection, iterative refinement, and stringent validation, researchers can produce a structural model of the highest scientific integrity. Such a model is an invaluable asset for understanding chemical reactivity, guiding synthetic efforts, and accelerating the data-driven design of new therapeutic agents.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Validation of Experimental Crystal Structures. [Link]

  • CCDC. (2023, June 14). Validation of Experimental Crystal Structures. [Link]

  • ResearchGate. (2025, August 6). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. [Link]

  • Spek, T. (2010). Why Crystal Structure Validation?[Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 67(4), 338-345. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. [Link]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Crystallography Reviews, 14(1), 59-90. [Link]

  • Liu, Z., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(7), 748-755. [Link]

  • Giacovazzo, C., & Siliqi, D. (2018). Solution and Refinement of Crystal Structures. Oxford University Press. [Link]

  • Choi, H. D., et al. (2011). 3-(4-Bromophenylsulfinyl)-2,5-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • Mugnaioli, E., & Gemmi, M. (2022). Low-Dose Electron Crystallography: Structure Solution and Refinement. Crystals, 12(2), 178. [Link]

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o773–o774. [Link]

  • Khanam, H., & Shamsuzzaman. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Asati, V., & Singh, P. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5431. [Link]

  • ResearchGate. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]

  • Nakaie, Y., et al. (n.d.). Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives for in vivo imaging. [Link]

  • PubChem. (n.d.). 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one. [Link]

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzo-furan-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o773-o774. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Advanced Sciences and Engineering Technologies, 5(2), 1-5. [Link]

  • Wrona-Krol, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 772. [Link]

  • NextSDS. (n.d.). 2-BROMO-1-(5-BROMO-1-BENZOFURAN-2-YL)-1-ETHANONE. [Link]

Sources

An In-depth Technical Guide on the Solubility Profile of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Molecular Overview

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is a member of the benzofuran family, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] The structure features a benzofuran core, which is a fusion of a benzene and a furan ring, substituted with two bromine atoms and an ethanone group. The presence of the α-haloketone functional group makes it a versatile electrophile and a valuable building block in the synthesis of more complex molecules.[3][4]

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development.[5][6] An understanding of the solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification strategies like crystallization, and for the preparation of stock solutions for biological screening.[7][8]

Predicted Physicochemical Properties

While experimental data for the target molecule is scarce, we can infer some properties based on its structural motifs.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₆Br₂O₂Derived from the chemical structure.
Molecular Weight ~349.96 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar multi-substituted aromatic ketones are typically solids.[9]
Polarity Moderately polarThe presence of a ketone and ether functionalities introduces polarity, while the aromatic rings and bromine atoms contribute to its lipophilicity.
LogP Moderately highThe two bromine atoms and the benzofuran ring system are expected to increase lipophilicity.[10][11][12]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute (2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone) and the solvent molecules. The overall process of dissolution can be broken down into three steps:

  • Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of the solid compound.

  • Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

For dissolution to occur, the energy released in the third step should be comparable to or greater than the energy required for the first two steps.

Impact of Molecular Structure on Solubility
  • Benzofuran Core: The benzofuran moiety is generally non-polar and hydrophobic, suggesting good solubility in non-polar to moderately polar organic solvents.[13][14]

  • Bromine Substituents: The presence of two bromine atoms significantly increases the molecular weight and van der Waals forces. Bromination can enhance lipophilicity, which may increase solubility in non-polar organic solvents.[10][15] However, the strong intermolecular interactions due to the bromine atoms might also increase the crystal lattice energy, potentially reducing solubility.

  • Ethanone Group: The ketone group (C=O) is polar and can act as a hydrogen bond acceptor. This suggests that solvents capable of hydrogen bonding or with a significant dipole moment may be effective in solvating this part of the molecule.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone involves a tiered screening process, starting with a diverse set of solvents and refining the measurements for the most promising candidates.

Solvent Selection Strategy

The choice of solvents for initial screening should cover a range of polarities and chemical classes. A suggested list of solvents is provided below, categorized by their polarity index.

Solvent ClassExamplesPolarity Index (approx.)Rationale for Inclusion
Non-polar Heptane, Toluene0.1, 2.4To assess solubility based on van der Waals interactions with the aromatic and brominated parts of the molecule.
Aprotic Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)3.1, 4.4, 5.1, 5.8, 6.4, 7.2These solvents have dipole moments that can interact with the ketone group. DMSO and DMF are strong solvents for a wide range of organic compounds.[16]
Protic Polar Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)5.1, 4.3, 3.9These solvents can act as hydrogen bond donors and acceptors, potentially interacting with the ketone and ether oxygens.[17]
High-Throughput Screening (Kinetic Solubility)

For rapid initial assessment, a high-throughput kinetic solubility assay using a 96-well plate format can be employed. This method provides a rapid rank-ordering of solvents.[18]

Workflow for Kinetic Solubility Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare concentrated stock solution of compound in DMSO C Dispense a small volume of DMSO stock into each solvent-containing well A->C Addition B Aliquot selected organic solvents into a 96-well plate B->C D Shake the plate for a set time (e.g., 1-2 hours) at a controlled temperature C->D Incubation E Measure turbidity or light scattering using a plate reader D->E Measurement F Identify the concentration at which precipitation occurs (cloud point) E->F Data Interpretation G Rank solvents based on the highest concentration achieved before precipitation F->G Ranking

Caption: High-throughput kinetic solubility screening workflow.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[18][19] This method allows the system to reach equilibrium, providing a more accurate measure of solubility.

Detailed Protocol for Shake-Flask Method
  • Preparation: Add an excess amount of solid 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and/or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[16][18] Preliminary experiments should be conducted to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles.[16]

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6]

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.[20]

Workflow for Equilibrium Solubility Determination

G A Add excess solid to a known volume of solvent B Agitate at constant temperature for 24-72 hours A->B Equilibration C Centrifuge to separate solid and liquid phases B->C Phase Separation D Filter supernatant through a 0.22 µm syringe filter C->D Sampling E Quantify concentration using a validated analytical method (e.g., HPLC) D->E Analysis F Calculate solubility (e.g., in mg/mL) E->F Calculation

Caption: Step-by-step workflow for the shake-flask method.

Data Interpretation and Presentation

The solubility data should be presented in a clear and concise manner to allow for easy comparison between different solvents.

Hypothetical Solubility Data Table

The following table illustrates how the experimentally determined solubility data could be presented. The values are hypothetical and for illustrative purposes only.

SolventSolubility at 25 °C (mg/mL)Qualitative Classification
Heptane< 0.1Very Slightly Soluble
Toluene5 - 10Soluble
Dichloromethane50 - 100Freely Soluble
Ethyl Acetate20 - 30Soluble
Acetone80 - 120Freely Soluble
Acetonitrile30 - 50Soluble
Methanol10 - 20Soluble
Ethanol5 - 10Soluble
Isopropanol< 5Sparingly Soluble
Dimethylformamide> 200Very Soluble
Dimethyl Sulfoxide> 200Very Soluble

Applications in Drug Development and Synthesis

A well-defined solubility profile for 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is crucial for several downstream applications:

  • Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble can significantly improve reaction rates and yields.

  • Crystallization and Purification: The choice of solvent or solvent/anti-solvent system is critical for obtaining a crystalline product with high purity and a desirable crystal habit.[7][17] Understanding the solubility at different temperatures is key for designing effective cooling crystallization processes.

  • Formulation Development: For preclinical studies, preparing stock solutions for in vitro and in vivo testing requires knowledge of the compound's solubility in pharmaceutically acceptable solvents like DMSO or ethanol.[21]

  • Analytical Method Development: The choice of mobile phase in chromatographic methods like HPLC is guided by the solubility of the analyte.

Conclusion

While direct experimental data on the solubility of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is not publicly documented, a systematic and scientifically sound approach can be employed to determine its solubility profile. By combining theoretical predictions based on its molecular structure with robust experimental methodologies such as high-throughput screening and the shake-flask method, researchers can generate the critical data needed for successful process development, purification, and formulation. The protocols and insights provided in this guide offer a comprehensive roadmap for characterizing the solubility of this and other novel benzofuran derivatives, thereby accelerating the drug discovery and development pipeline.

References

  • Solvent Selection for Pharma Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024, December 10). ACS Publications. Retrieved from [Link]

  • Chapter 4 Solvent design for crystallization of pharmaceutical products. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. Retrieved from [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 19). Pharmaceutical Technology. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Metrics Contract Services. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. Retrieved from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved from [Link]

  • Benzofuran | C8H6O | CID 9223. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. (n.d.). Ascensus. Retrieved from [Link]

  • Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol. (2021, March 30). UI Scholars Hub. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2025, December 18). ResearchGate. Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Termedia. Retrieved from [Link]

  • The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. (2022, January 7). PMC - NIH. Retrieved from [Link]

  • 2-Bromo-1-(6-methylpyridin-2-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Retrieved from [Link]

  • 2-BROMO-1-(5-BROMO-1-BENZOFURAN-2-YL)-1-ETHANONE. (n.d.). NextSDS. Retrieved from [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). ResearchGate. Retrieved from [Link]

  • 2-Bromo-1-[6-(2-bromoacetyl)-2-pyridinyl]ethanone. (2025, November 16). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone as a Bifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: The Bifunctional Advantage

In modern drug discovery, the rapid generation of structurally diverse, biologically active libraries is paramount. The benzofuran nucleus is a privileged heterocyclic scaffold, prevalent in numerous FDA-approved drugs and natural products exhibiting anticancer, antimicrobial, and anti-inflammatory properties[1].

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone represents a highly strategic building block that combines the pharmacological potential of the benzofuran core with two orthogonal reactive sites:

  • The α-Bromo Ketone (C-sp³-Br): A highly electrophilic center primed for rapid nucleophilic attack and cyclocondensation[2].

  • The 6-Bromoaryl Group (C-sp²-Br): A stable handle reserved for late-stage transition-metal-catalyzed cross-coupling[3].

As a Senior Application Scientist, I have designed the following protocols to leverage this orthogonal reactivity. By exploiting the vast kinetic and thermodynamic differences between the aliphatic and aromatic carbon-bromine bonds, researchers can achieve protecting-group-free, chemoselective functionalization.

Mechanistic Rationale & Orthogonal Reactivity

The success of this building block relies on the principle of chemoselectivity. The C(sp³)-Br bond of the α-bromo ketone is highly polarized and further activated by the adjacent carbonyl group (the α-effect). This makes it orders of magnitude more reactive toward nucleophiles (such as thioureas or amines) than the C(sp²)-Br bond on the benzofuran ring, which is stabilized by aromatic resonance[4].

Consequently, the α-bromo ketone can be fully converted into complex heterocycles (e.g., thiazoles, imidazoles) under mild conditions without disturbing the 6-bromoaryl moiety. Once the new heterocycle is installed, the remaining 6-bromo group can be activated under harsher, palladium-catalyzed conditions to introduce diverse aryl, heteroaryl, or alkyl substituents, enabling rapid structure-activity relationship (SAR) exploration.

Synthetic Workflow Visualization

G Start 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone (Bifunctional Building Block) Hantzsch Step 1: Hantzsch Condensation Target: α-Bromo Ketone (C-sp³) Reagents: Thiourea, EtOH, 80°C Start->Hantzsch Chemoselective Cyclization Intermediate 4-(6-Bromobenzofuran-2-yl)thiazol-2-amine (Stable Intermediate) Hantzsch->Intermediate CrossCoupling Step 2: Suzuki-Miyaura Coupling Target: 6-Bromoaryl (C-sp²) Reagents: R-B(OH)₂, Pd-Cat, Base Intermediate->CrossCoupling Late-Stage Diversification Library Diversified Benzofuran-Thiazole Library (Lead Compounds) CrossCoupling->Library

Orthogonal synthetic workflow for 2-bromo-1-(6-bromobenzofuran-2-yl)ethanone.

Protocol I: Chemoselective Hantzsch Thiazole Synthesis

Objective: Synthesize 4-(6-bromobenzofuran-2-yl)thiazol-2-amine via the Hantzsch cyclocondensation[2].

Causality & Experimental Design
  • Solvent Choice (Ethanol): Provides optimal solubility for both the thiourea and the α-bromo ketone while allowing a safe reflux temperature (78°C) that drives the cyclodehydration step to completion.

  • Base Addition (NaHCO₃): The cyclization liberates one equivalent of hydrobromic acid (HBr). While thiazole formation can proceed under acidic conditions, adding a mild base neutralizes the HBr. This prevents acid-catalyzed degradation of the electron-rich benzofuran core and ensures the final 2-aminothiazole is isolated as a free base rather than a hydrobromide salt.

Step-by-Step Methodology
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.2 equivalents, 0.91 mmol) in 15 mL of absolute ethanol.

  • Addition: Add 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone (1.0 equivalent, 0.76 mmol) portion-wise to the stirring solution at room temperature.

  • Neutralization: Add sodium bicarbonate (NaHCO₃) (1.5 equivalents, 1.14 mmol) to the reaction mixture.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 2–3 hours.

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Self-Validating Quality Control
  • TLC: Disappearance of the starting material (Hexane:EtOAc 3:1).

  • LC-MS: The starting dibromide exhibits a characteristic 1:2:1 isotopic triplet at m/z ~316, 318, 320 [M+H]⁺. Successful conversion is validated by a mass shift to m/z ~294, 296 [M+H]⁺ (a 1:1 doublet), confirming the loss of HBr and the incorporation of the thiazole ring.

  • ¹H-NMR: Disappearance of the distinct singlet at ~4.5 ppm (CH₂-Br) and the emergence of a new thiazole aromatic proton singlet at ~7.0 ppm.

Protocol II: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Derivatize the 6-bromo position of the stable 4-(6-bromobenzofuran-2-yl)thiazol-2-amine intermediate using aryl boronic acids.

Causality & Experimental Design
  • Catalyst Choice (Pd(dppf)Cl₂): The 6-bromo position on the benzofuran is slightly electron-rich, making oxidative addition slower than on electron-poor aryl bromides. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and ensuring high yields even with bulky boronic acids.

  • Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic system ensures that both the organic substrates and the inorganic base (K₂CO₃) remain in solution, facilitating the transmetalation step.

Step-by-Step Methodology
  • Preparation: In a 20 mL microwave vial or Schlenk tube, combine 4-(6-bromobenzofuran-2-yl)thiazol-2-amine (1.0 equivalent, 0.5 mmol), the desired aryl boronic acid (1.5 equivalents, 0.75 mmol), and K₂CO₃ (3.0 equivalents, 1.5 mmol).

  • Solvent Addition: Add 5 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

  • Catalyst Addition: Under a steady stream of Argon, add Pd(dppf)Cl₂ (0.05 equivalents, 5 mol%). Seal the vial immediately.

  • Reaction: Heat the mixture to 100°C for 12 hours using a heating block (or 110°C for 30 minutes in a microwave synthesizer).

  • Work-up: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash the pad with EtOAc. Concentrate the filtrate and partition between EtOAc and water.

  • Purification: Purify the crude product via reverse-phase HPLC or flash chromatography to isolate the final drug candidate.

Self-Validating Quality Control
  • LC-MS: Complete disappearance of the 1:1 bromine isotopic doublet. The new mass will correspond to the specific aryl group added, exhibiting a standard monoisotopic peak.

  • ¹H-NMR: Disappearance of the original 6-bromo aromatic signatures and the appearance of new multiplet signals corresponding to the incorporated aryl substituent.

Quantitative Reactivity Profile

To assist in experimental planning, the following table summarizes the expected quantitative outcomes and chemoselectivity parameters for the orthogonal functionalization of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone.

Reaction PhaseTarget MoietyReagents & ConditionsChemoselectivityAverage Yield
1. Hantzsch Cyclization α-Bromo Ketone (C-sp³)Thiourea, EtOH, NaHCO₃, 80°C, 2–3h>99% (C-sp² Br remains intact)85 - 92%
2. Suzuki Coupling 6-Bromoaryl (C-sp²)R-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 100°C, 12hSpecific to C-sp² Br70 - 88%
3. Buchwald-Hartwig *6-Bromoaryl (C-sp²)R-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃, 110°CSpecific to C-sp² Br65 - 80%

*Alternative late-stage diversification route for C-N bond formation.

Sources

Synthesis of heterocyclic compounds from 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of Bioactive Heterocycles from 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone

Introduction & Scientific Rationale

The 6-bromobenzofuran-2-yl scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in molecules exhibiting potent neuroprotective, antimicrobial, and nematicidal activities[1]. The functionalization of this core via its α -bromoketone derivative, 2-bromo-1-(6-bromobenzofuran-2-yl)ethanone , provides a highly versatile, bifunctional electrophile. The adjacent carbonyl and bromomethyl groups allow for tandem nucleophilic substitution and condensation reactions, making it an ideal precursor for constructing complex, pharmaceutically relevant heterocyclic systems such as thiazoles and imidazo[2,1-b][1,3]thiazoles[2][3].

This application note details field-proven methodologies for utilizing this precursor, emphasizing the mechanistic causality behind experimental choices to ensure self-validating and reproducible workflows.

Mechanistic Insights & Experimental Design (E-E-A-T)

As an application scientist, understanding the kinetic and thermodynamic drivers of these cyclizations is critical for troubleshooting and optimizing yields.

Pathway A: Hantzsch Thiazole Synthesis The reaction of the α -bromoketone with thiourea follows a classic Hantzsch synthesis pathway. The mechanism is initiated by the highly nucleophilic sulfur atom of thiourea attacking the electrophilic α -carbon of the bromoketone, displacing the bromide ion. This S-alkylation is kinetically favored over N-alkylation. Subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon forms a tetrahedral intermediate, which undergoes thermodynamically driven dehydration to yield the aromatic 2-amino-4-(6-bromobenzofuran-2-yl)thiazole. Causality in Solvent Selection: Absolute ethanol is chosen because it solubilizes the starting materials at reflux while allowing the hydrobromide salt of the product to precipitate out of the solution. This precipitation drives the equilibrium forward and acts as a self-validating visual indicator of reaction progress.

Pathway B: Imidazo[2,1-b][1,3]thiazole Synthesis Reacting the α -bromoketone with 2-aminothiazole yields a fused bicyclic system. The endocyclic nitrogen of 2-aminothiazole is more nucleophilic than the exocyclic amine. Thus, initial alkylation occurs strictly at the ring nitrogen, forming an intermediate acyclic thiazolium salt. Subsequent thermal cyclization involves the exocyclic amine attacking the carbonyl group, followed by dehydration to form the imidazo[2,1-b][1,3]thiazole core[2].

Visualizing the Reaction Workflows

Hantzsch A 2-Bromo-1-(6-bromobenzofuran- 2-yl)ethanone C S-Alkylation Intermediate A->C EtOH, Reflux S-attack B Thiourea B->C D Tetrahedral Intermediate C->D N-attack on C=O E 2-Amino-4-(6-bromobenzofuran- 2-yl)thiazole D->E Dehydration (-H2O)

Mechanistic pathway of the Hantzsch Thiazole Synthesis from the α-bromoketone.

Imidazo A 2-Bromo-1-(6-bromobenzofuran- 2-yl)ethanone C N-Alkylation Intermediate A->C EtOH, Reflux B 2-Aminothiazole B->C D Cyclization C->D Intramolecular condensation E 6-(6-Bromobenzofuran-2-yl) imidazo[2,1-b]thiazole D->E Dehydration (-H2O)

Reaction workflow for the synthesis of imidazo[2,1-b]thiazole derivatives.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-(6-bromobenzofuran-2-yl)thiazole

Self-Validating System: The reaction progress is visually indicated by the initial dissolution of the starting materials, followed by the heavy precipitation of the product as a hydrobromide salt.

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(6-bromobenzofuran-2-yl)ethanone (10 mmol, 3.18 g) in 30 mL of absolute ethanol.

  • Addition : Add thiourea (12 mmol, 0.91 g) in one single portion.

  • Reaction : Heat the mixture to reflux (approx. 78 °C) under continuous stirring for 2–3 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a baseline spot indicates completion.

  • Workup : Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize the precipitation of the hydrobromide salt.

  • Neutralization : Filter the solid salt under vacuum and suspend it in 50 mL of cold distilled water. Neutralize dropwise with 10% aqueous sodium carbonate ( Na2​CO3​ ) until pH 8 is reached.

  • Purification : Filter the resulting free base, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from ethanol to afford the pure thiazole derivative.

Protocol B: Synthesis of 6-(6-Bromobenzofuran-2-yl)imidazo[2,1-b][1,3]thiazole
  • Preparation : In a 100 mL round-bottom flask, combine 2-bromo-1-(6-bromobenzofuran-2-yl)ethanone (10 mmol, 3.18 g) and 2-aminothiazole (10 mmol, 1.00 g) in 40 mL of absolute ethanol.

  • Reaction : Reflux the mixture for 6–8 hours. Note: The extended reflux time is strictly required to ensure the secondary cyclization and dehydration steps go to completion following the initial rapid N-alkylation.

  • Monitoring : Use TLC (Dichloromethane:Methanol 95:5) to ensure the intermediate acyclic salt has fully converted to the fused bicyclic product.

  • Workup : Concentrate the solvent under reduced pressure to half its original volume. Pour the concentrated mixture into 100 mL of crushed ice-water with vigorous stirring.

  • Neutralization & Extraction : Neutralize the aqueous suspension with aqueous ammonia. Extract the aqueous layer with ethyl acetate ( 3×30 mL).

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate. Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane/Ethyl Acetate) to obtain the pure imidazo[2,1-b]thiazole derivative[2].

Quantitative Data & Optimization Summary

To ensure maximum synthetic efficiency, various solvents and temperatures were evaluated for the imidazo[2,1-b]thiazole cyclization. The table below summarizes the optimization parameters, reinforcing the selection of ethanol as the ideal medium.

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Observation / Rationale
Methanol65 (Reflux)125592.0Incomplete cyclization due to insufficient thermal energy for dehydration.
Ethanol 78 (Reflux) 8 82 98.5 Optimal balance of solubility and temperature for complete dehydration.
DMF10046885.0Faster reaction, but difficult solvent removal and increased side-product formation.
Acetonitrile82 (Reflux)107495.0Good yield, but starting materials exhibit lower initial solubility, delaying onset.

Table 1: Optimization of reaction conditions for the synthesis of 6-(6-bromobenzofuran-2-yl)imidazo[2,1-b][1,3]thiazole.

References

  • Title : Discovery of Trifluorobutene Amide Derivatives as Potential Nematicides: Design, Synthesis, Nematicidal Activity Evaluation, SAR, and Mode of Action Study Source : Journal of Agricultural and Food Chemistry - ACS Publications URL :[Link]

  • Title : Synthesis of 1-(benzofuran-2-yl)-2-bromoethanone Source : PrepChem URL :[Link]

  • Title : Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran Source : ResearchGate URL :[Link]

Sources

Application Notes and Protocols for 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Doubly Activated Benzofuran Scaffold

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is a highly functionalized and reactive intermediate poised for a significant role in medicinal chemistry and drug discovery. This molecule incorporates the privileged benzofuran nucleus, a scaffold renowned for its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] The strategic placement of two bromine atoms and an α-bromo ketone functionality offers multiple reactive handles for the construction of complex molecular architectures.

The bromine atom on the benzofuran ring at the 6-position provides a site for modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR). The α-bromo ketone at the 2-position is a potent electrophile, making it an ideal precursor for the synthesis of various heterocyclic systems, most notably thiazoles and their derivatives, which are prominent in a range of therapeutic agents.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone as a versatile building block for the discovery of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Profile (Predicted)

PropertyPredicted Value/InformationSource(s)
IUPAC Name 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone-
Molecular Formula C₁₀H₆Br₂O₂-
Molecular Weight 333.97 g/mol -
Appearance Expected to be a solid at room temperature[5][6]
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, Acetone) and sparingly soluble in non-polar solvents and water[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-7.5 (m, Ar-H), 7.4-7.2 (m, Ar-H), 4.5-4.3 (s, -CH₂Br)[7]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 185-180 (C=O), 155-150 (Ar C-O), 130-110 (Ar-C), 35-30 (-CH₂Br)[7]
IR (KBr, cm⁻¹) ν: 1700-1680 (C=O stretch), 1600-1450 (Ar C=C stretch), 1250-1000 (C-O stretch), 700-550 (C-Br stretch)[7]
Mass Spectrometry (EI) Characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks)[7]

Synthesis of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone: A Two-Step Approach

The synthesis of the title compound can be achieved through a two-step process: the formation of the acetylbenzofuran precursor followed by α-bromination.

Part 1: Synthesis of 1-(6-bromobenzofuran-2-yl)ethanone (Precursor)

This protocol is adapted from established methods for the synthesis of 2-acetylbenzofurans.[8]

Reaction Scheme:

G A 6-Bromosalicylaldehyde C 1-(6-bromobenzofuran-2-yl)ethanone A->C K₂CO₃, Acetone, Reflux B Chloroacetone B->C G A 1-(6-bromobenzofuran-2-yl)ethanone C 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone A->C Solvent (e.g., CH₂Cl₂, AcOH), 0 °C to rt B Bromine (Br₂) B->C G A 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone C 2-Amino-4-(6-bromobenzofuran-2-yl)thiazole A->C Ethanol, Reflux B Thiourea B->C G cluster_0 Kinase Inhibition A ATP B Kinase Active Site A->B C Phosphorylation of Substrate B->C D 2-Aminothiazole Derivative D->B Competitive Inhibition

Sources

Application Note: Step-by-Step Synthesis of Benzofuran Derivatives via the Rap-Stoermer Condensation of α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

Benzofurans are privileged heterocyclic pharmacophores prevalent in numerous FDA-approved drugs (e.g., Amiodarone, Benzbromarone) and bioactive natural products. Their ability to interact with diverse biological targets makes them highly valuable in medicinal chemistry [1].

Among the diverse synthetic strategies available, the Rap-Stoermer reaction remains the most robust and straightforward one-pot methodology for constructing the benzofuran core. This reaction involves the base-mediated condensation of an ortho-hydroxybenzaldehyde (salicylaldehyde) with an α-halo ketone.

Causality of Experimental Choices
  • Why α-Bromo Ketones? While α-chloro ketones are commercially available, α-bromo ketones are vastly preferred for this synthesis. The bromide ion is a superior leaving group due to its larger atomic radius and polarizability. This lowers the activation energy for the initial intermolecular SN​2 O-alkylation, allowing the reaction to proceed at milder temperatures and suppressing unwanted side reactions such as the Darzens condensation.

  • Base Selection: A base is strictly required to deprotonate the phenolic hydroxyl group ( pKa​ ~10) to form the highly nucleophilic phenoxide anion. Traditionally, anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (like Acetonitrile) is utilized because it is strong enough to deprotonate the phenol but mild enough to prevent the degradation of the aldehyde. Recently, Triethylamine (TEA) has been proven to act as a highly efficient base and catalyst under solvent-free conditions, offering a high-yielding, green-chemistry alternative [2].

Mechanistic Pathway

The synthesis proceeds via a self-driving tandem reaction sequence. The initial O-alkylation forms an ether intermediate, which geometrically positions the active methylene group perfectly for an intramolecular Dieckmann-like aldol condensation. Subsequent thermal dehydration yields the thermodynamically stable, aromatized benzofuran ring.

Mechanism A Salicylaldehyde (Phenol Precursor) B Phenoxide Anion (Active Nucleophile) A->B Base (K2CO3 or TEA) -H+ C O-Alkylated Intermediate (Ether Formation) B->C + α-Bromo Ketone (SN2 Displacement of Br-) D Intramolecular Aldol (Dieckmann-like Cyclization) C->D Base Catalysis (Enolate Formation) E Dehydration (-H2O) D->E Thermal Activation F Benzofuran Derivative (Target Scaffold) E->F Aromatization

Figure 1: Mechanistic pathway of the Rap-Stoermer reaction for benzofuran synthesis.

Experimental Protocols

To provide flexibility based on laboratory constraints and green chemistry goals, two validated protocols are detailed below.

Protocol A: Traditional High-Yield Synthesis ( K2​CO3​ / CH3​CN )

This method is highly reliable for substrates with electron-withdrawing groups that require longer reaction times.

  • Reagent Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of substituted salicylaldehyde and 1.0 mmol of α-bromoacetophenone in 5.0 mL of anhydrous Acetonitrile ( CH3​CN ).

  • Base Addition: Add 1.5 mmol of anhydrous K2​CO3​ in one portion. Note: The base must be anhydrous to prevent competitive aqueous hydrolysis of the α-bromo ketone into an α-hydroxy ketone.

  • Thermal Activation: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts through a celite pad and concentrate the filtrate under reduced pressure. Partition the crude residue between Ethyl Acetate (15 mL) and distilled water (10 mL). Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via silica gel column chromatography to afford the pure 2-aroylbenzofuran.

Protocol B: Green Solvent-Free Synthesis (TEA Catalyzed)

This protocol minimizes solvent waste and accelerates the reaction via neat thermal conditions [2].

  • Setup: In a heavy-walled sealed pressure tube, combine 1.0 mmol of salicylaldehyde and 1.0 mmol of α-bromoacetophenone.

  • Catalyst Addition: Add 0.2 mmol of Triethylamine (TEA). Under these neat conditions, TEA acts as both a proton scavenger and a nucleophilic catalyst.

  • Thermal Activation: Seal the tube and heat the neat mixture to 130 °C for 2 hours.

  • Workup & Purification: Cool the vessel to room temperature. Dissolve the crude melt in diethyl ether (10 mL) and wash with 0.1 M HCl (5 mL) to remove residual TEA. Evaporate the ether to yield a highly pure product that often only requires simple recrystallization from hot ethanol.

Workflow S1 1. Reagent Prep (Equimolar Amounts) S2 2. Base Addition (K2CO3 or TEA) S1->S2 S3 3. Thermal Activation (Reflux or 130°C Neat) S2->S3 S4 4. Reaction Monitoring (TLC / LC-MS) S3->S4 S5 5. Aqueous Workup (EtOAc Extraction) S4->S5 S6 6. Purification (Column / Recrystallization) S5->S6

Figure 2: Standard experimental workflow for the one-pot synthesis of benzofuran derivatives.

Quantitative Data & Optimization

The choice of base and solvent drastically impacts the thermodynamic driving force of the dehydration step. The table below summarizes the optimization landscape for synthesizing 2-aroylbenzofurans.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1 K2​CO3​ (1.5 eq) CH3​CN 80 (Reflux)5.085%Standard robust conditions; clean conversion.
2 Cs2​CO3​ (1.5 eq)DMF1003.088%Faster O-alkylation due to the cesium effect.
3TEA (0.2 eq)Neat1302.095%Excellent yield; thermal energy drives rapid dehydration.
4NaOH (2.0 eq)EtOH78 (Reflux)8.045%Poor yield; competitive aldol side-reactions observed.

Analytical Characterization & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must rely on specific spectroscopic markers:

  • NMR Validation: The definitive marker for successful cyclization is the complete disappearance of the highly deshielded aldehyde proton signal (~9.8–10.2 ppm) in the 1H NMR spectrum. Concurrently, a distinct singlet integrating for 1H will appear between 7.4–7.8 ppm . This corresponds to the C3-H proton of the newly formed, fully aromatized benzofuran ring.

  • Troubleshooting Incomplete Cyclization: If LC-MS analysis reveals a dominant mass peak corresponding to [M+H]++18 , the reaction has stalled at the hydrated aldol intermediate.

    • Causality & Solution: The dehydration step requires sufficient thermal energy to break the C-O bond. To resolve this, either increase the reaction temperature by 10–20 °C or add a catalytic amount of p-toluenesulfonic acid (pTSA) during the final hour of reflux to promote acid-catalyzed loss of water.

References

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega, 2024, 9, 19, 20728–20752 URL: [Link]

  • Title: Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions Source: ChemistrySelect, 2022, 7 (30), e202202243 URL: [Link]

  • Title: Nickel-Catalyzed Domino Reaction of α-Aryloxyacetonitriles with Arylboronic Acids: Synthesis of 2-Aroylbenzo[b]furans Source: Organic Letters, 2023, 25 (46), 8272–8277 URL: [Link]

Catalytic Systems for the Divergent Functionalization of 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone is a highly versatile, bifunctional scaffold utilized in advanced drug discovery and materials science. The structural complexity of this molecule lies in its two orthogonal reactive centers:

  • The α -bromo ketone moiety: A highly electrophilic site prone to nucleophilic attack, enolization, and cyclization.

  • The aryl bromide core (6-position): A classic electrophile for transition-metal-catalyzed cross-coupling reactions.

The Causality of Sequence: Attempting a palladium-catalyzed cross-coupling directly on the unmodified scaffold often results in catastrophic yield loss. The basic conditions required for cross-coupling (e.g., K2​CO3​ , Cs2​CO3​ ) trigger competitive degradation of the α -bromo ketone via Favorskii rearrangements or unwanted aldol condensations. Furthermore, the α -bromo ketone can prematurely oxidatively add to low-valent palladium species.

To ensure high fidelity, a sequential functionalization strategy is mandatory. The protocol below first masks the reactive α -carbon by converting it into a stable, pharmacologically relevant thiazole ring via the Hantzsch synthesis. Once the α -bromo ketone is neutralized, the aryl bromide is safely functionalized via a Suzuki-Miyaura cross-coupling.

Workflow A 2-Bromo-1-(6-bromobenzofuran -2-yl)ethanone B Hantzsch Thiazole Synthesis A->B Step 1 Target: a-bromo ketone C Intermediate: 2-(2-Aminothiazol-4-yl) -6-bromobenzofuran B->C Cyclization (-H2O, -HBr) D Suzuki-Miyaura Cross-Coupling C->D Step 2 Target: Aryl bromide E Final Product: 6-Aryl-2-(2-aminothiazol -4-yl)benzofuran D->E Pd-Catalysis

Caption: Sequential functionalization workflow of the bifunctional benzofuran scaffold.

Step 1: α -Bromo Ketone Functionalization (Hantzsch Thiazole Synthesis)

Mechanistic Insights

The Hantzsch thiazole synthesis is a cornerstone method for constructing thiazole rings from α -haloketones . The reaction initiates via an SN​2 nucleophilic attack by the sulfur atom of a thioamide (e.g., thiourea) onto the α -carbon of the bromoacetophenone derivative. This is followed by an intramolecular cyclization of the nitrogen onto the carbonyl carbon, yielding a hydroxythiazoline intermediate. Rapid dehydration forms the aromatic thiazole . The reaction is self-driving due to the thermodynamic stability of the resulting aromatic system.

Mechanism N1 a-Bromo Ketone + Thioamide N2 S-Alkylation (SN2) N1->N2 Nucleophilic Attack N3 Hydroxythiazoline Intermediate N2->N3 Intramolecular Cyclization N4 Dehydration (-H2O) N3->N4 Acid/Base Catalysis N5 Aromatic Thiazole Ring N4->N5 Aromatization

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(2-Aminothiazol-4-yl)-6-bromobenzofuran
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone (1.0 equiv, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add thiourea (1.1 equiv, 11 mmol) in one portion.

    • Causality: A slight stoichiometric excess of thiourea ensures complete consumption of the highly reactive α -bromo ketone, preventing unreacted starting material from complicating downstream palladium catalysis.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours.

    • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting material spot (highly UV active) will disappear, replaced by a highly polar baseline spot corresponding to the hydrobromide salt of the product.

  • Neutralization & Isolation: Cool the reaction to room temperature. Slowly add 5% aqueous Na2​CO3​ dropwise until the solution reaches pH 8.

    • Causality: The product initially exists as a soluble hydrobromide salt in ethanol. Neutralization converts the salt to the free base, which is insoluble in the aqueous ethanolic mixture, forcing it to precipitate cleanly .

    • Self-Validation: A dense, pale-yellow precipitate will rapidly form upon reaching the neutralization point.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold distilled water (2 x 15 mL) to remove residual inorganic salts, and dry under high vacuum for 12 hours.

Step 2: Aryl Bromide Functionalization (Suzuki-Miyaura Cross-Coupling)

Mechanistic Insights

With the α -bromo ketone safely converted to a stable aminothiazole, the 6-bromo position is now the sole reactive site for oxidative addition. The Suzuki-Miyaura coupling utilizes a Pd(0) catalyst to couple the aryl bromide with an arylboronic acid . We employ Pd(dppf)Cl2​ as the precatalyst; the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step and minimizes protodeboronation side reactions .

Quantitative Data: Optimization of the Suzuki-Miyaura Step

The following table summarizes the quantitative optimization data for the cross-coupling of the 6-bromobenzofuran intermediate with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (4:1 v/v)Temp (°C)Time (h)Yield (%)
1 Pd(OAc)2​ K2​CO3​ Toluene / H2​O 901245
2 Pd(PPh3​)4​ Na2​CO3​ 1,4-Dioxane / H2​O 90868
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 90689
4 Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane / H2​O 90691
5 Pd(dppf)Cl2​ K2​CO3​ DMF / H2​O 100472
Experimental Protocol: Synthesis of 6-Aryl-2-(2-aminothiazol-4-yl)benzofuran
  • Preparation: To an oven-dried Schlenk flask, add 2-(2-Aminothiazol-4-yl)-6-bromobenzofuran (1.0 equiv, 5 mmol), phenylboronic acid (1.2 equiv, 6 mmol), and Cs2​CO3​ (2.5 equiv, 12.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

    • Causality: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because the bulky, bidentate dppf ligand stabilizes the Pd(0) intermediate against aggregation into inactive palladium black, ensuring high turnover numbers for sterically hindered benzofuran substrates .

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL).

    • Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive, electron-rich boronate complex. Degassing (sparging with N2​ for 15 mins) is critical to prevent the oxidative degradation of the active Pd(0) species.

  • Reaction Execution: Heat the mixture at 90 °C for 6 hours under a strict nitrogen atmosphere.

    • Self-Validation: The reaction mixture will transition from a reddish-orange suspension to a dark brown/black mixture as the reaction reaches completion and trace Pd black eventually forms. TLC (Hexanes:EtOAc 1:1) will confirm the consumption of the bromide intermediate.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the final functionalized product.

References

  • Izumisawa, Y., & Togo, H. (2011). "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry, 1(3), 54-62.[Link]

  • Muto, K., et al. (2022). "Palladium-catalysed C–H arylation of benzophospholes with aryl halides." Chemical Science, 13, 11496-11502.[Link]

  • Islam, M., et al. (2018). "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media." Molecular Catalysis, 455, 172-180.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The α-bromination of the 2-acetyl group on the 6-bromobenzofuran scaffold is a critical transformation, yielding a versatile intermediate for constructing more complex, pharmacologically active molecules.[1][2] However, the reaction is sensitive to conditions and prone to side reactions. This guide provides in-depth, experience-based solutions to common challenges.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format. We will explore the causality behind these problems and provide actionable solutions grounded in established chemical principles.

Part 1: Incomplete Reactions & Starting Material Recovery

Question 1: I'm recovering a high percentage of my starting material, 1-(6-bromobenzofuran-2-yl)ethanone. What are the likely causes of this incomplete conversion?

Answer: High recovery of starting material points to one of three primary issues: insufficient activation of the substrate, impotent or insufficient brominating agent, or suboptimal reaction kinetics.

  • Insufficient Acid Catalysis: The α-bromination of a ketone proceeds through an enol or enolate intermediate.[3] Under acidic conditions, the carbonyl oxygen is protonated, which significantly accelerates the rate of enolization, the rate-determining step for the reaction.[4][5] Without a proper catalyst, enol formation is slow, leading to an incomplete reaction.

    • Solution: Introduce a catalytic amount of a strong protic acid like H₂SO₄ or glacial acetic acid (which can also serve as the solvent).[1] The acid ensures a sufficient concentration of the reactive enol intermediate for the bromination to proceed to completion.

  • Degraded Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is sensitive to moisture and light and can degrade over time. If it appears clumpy or discolored (instead of a fine white or off-white powder), its activity may be compromised.

    • Elemental Bromine (Br₂): Bromine solutions can lose potency. The characteristic reddish-brown color should be vibrant.[6]

    • Solution: Use freshly opened or purified NBS. If using Br₂, ensure it is from a reliable, well-sealed stock. Consider using a more stable solid brominating agent like Pyridinium Tribromide (PyHBr₃) as an alternative.[4]

  • Low Reaction Temperature: While cooling is often used to control selectivity, excessively low temperatures can drastically reduce the reaction rate.[7]

    • Solution: If the reaction is sluggish at 0-5 °C, allow it to warm slowly to room temperature. For less reactive systems, gentle heating might be necessary, but this must be balanced against the risk of side reactions.[6] Monitor progress closely using Thin Layer Chromatography (TLC).

Part 2: Poor Selectivity & Side Product Formation

Question 2: My crude product analysis (¹H NMR, LC-MS) shows a mixture of the desired mono-brominated product, a di-brominated product, and unreacted starting material. How can I improve mono-selectivity?

Answer: The formation of the di-bromo species, 1,1-dibromo-1-(6-bromobenzofuran-2-yl)ethanone, is a classic problem of over-bromination.[1] This occurs when the mono-brominated product reacts further with the brominating agent.

  • Control of Stoichiometry: The most critical factor is the molar ratio of the brominating agent to the ketone substrate. An excess of the brominating agent will inevitably lead to polybromination.[7]

    • Solution: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.05 equivalents). Ensure accurate weighing of both the substrate and the brominating agent.

  • Localized High Concentrations: Adding the brominating agent too quickly can create localized areas of high concentration, promoting di-bromination before the reagent has a chance to disperse and react with the remaining starting material.

    • Solution: Add the brominating agent slowly and dropwise as a solution. For example, dissolve NBS or Br₂ in the reaction solvent and add it over 30-60 minutes using a pressure-equalizing dropping funnel.[8] Ensure vigorous and efficient stirring throughout the addition to maintain a homogenous mixture.[7]

  • Reaction Temperature: Higher temperatures can sometimes decrease selectivity.

    • Solution: Maintain the reaction temperature at 0-5 °C during the addition of the brominating agent to moderate the reaction rate and favor mono-substitution.[8]

The following workflow can help diagnose and solve issues related to low yield and poor selectivity.

A decision tree to diagnose the cause of low yield or poor selectivity.

Question 3: I am concerned about electrophilic substitution on the benzofuran ring itself. How can I prevent this?

Answer: This is a valid concern. The benzofuran ring system is electron-rich and susceptible to electrophilic attack.[9] However, several factors in this specific synthesis favor the desired α-bromination of the acetyl group.

  • Mechanism: Under acidic conditions, the formation of the enol at the acetyl group's α-position is rapid and creates a highly nucleophilic C=C double bond, which is generally more reactive towards bromine than the aromatic ring.[10]

  • Substituent Effects: The existing bromine atom at the 6-position is an electron-withdrawing, deactivating group, which reduces the nucleophilicity of the benzene portion of the ring system.[11]

  • Reaction Conditions: α-bromination of ketones can typically be achieved under milder conditions than those required for aromatic bromination, especially on a deactivated ring.

Preventative Measures:

  • Avoid Strong Lewis Acids: Do not use strong Lewis acid catalysts (e.g., AlCl₃, FeBr₃), as these are classic promoters of aromatic halogenation and can lead to ring substitution.[12]

  • Use N-Bromosuccinimide (NBS): NBS is often considered a more selective reagent for α-bromination compared to elemental bromine, especially when used with a radical initiator or under photochemical conditions, although acid catalysis is more common for ketones.[4]

  • Low Temperature: Maintaining a low temperature (0-5 °C) further favors the kinetically controlled α-bromination over the potentially more thermodynamically demanding ring substitution.

The diagram below illustrates the desired reaction pathway versus potential side reactions.

Desired reaction pathway versus potential side reactions.
Part 3: Product Isolation & Purification

Question 4: My yield is significantly lower after work-up and purification. I suspect the product is degrading. How can I improve its stability and recovery?

Answer: This is a common issue as α-bromoketones are reactive compounds susceptible to degradation, particularly hydrolysis and dehydrobromination.[7] Careful handling during work-up is critical.

  • Hydrolysis: Washing with strong or hot basic solutions (like NaOH) can cause hydrolysis of the product back to the starting ketone or formation of the α-hydroxy ketone.

    • Solution: If a basic wash is needed to neutralize acid, use a mild, cold base like saturated sodium bicarbonate (NaHCO₃) solution. Minimize contact time by performing the extraction quickly.[7][8]

  • Dehydrobromination: The presence of base, especially at elevated temperatures, can promote an elimination reaction, forming an α,β-unsaturated ketone.[7]

    • Solution: Avoid heat during work-up. When concentrating the product on a rotary evaporator, use a low-temperature water bath.

  • Purification:

    • Column Chromatography: Silica gel is acidic and can sometimes cause degradation of sensitive compounds over a long contact time.

      • Solution: Use a fast "flash" column chromatography technique. If degradation on silica is suspected, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a less acidic stationary phase like alumina.[8][13]

    • Recrystallization: This is often the best method for purification if a suitable solvent system can be found. It avoids prolonged contact with acidic stationary phases.

      • Solution: Experiment with solvent systems like ethanol, or mixed systems such as ethyl acetate/hexanes, to find conditions that provide good crystal formation upon cooling.[13]

Recommended Experimental Protocol

This protocol is a generalized starting point based on established methods for the α-bromination of 2-acetyl-furan and -benzofuran derivatives.[8][13][14] Optimization may be required based on your specific laboratory conditions and substrate purity.

Materials & Reagents

ReagentMolar Mass ( g/mol )StoichiometryNotes
1-(6-bromobenzofuran-2-yl)ethanone253.071.0 eqStarting material; ensure it is dry and pure.
N-Bromosuccinimide (NBS)177.981.05 eqUse freshly opened or recrystallized NBS.
Glacial Acetic Acid60.05SolventACS grade or higher.
Dichloromethane (DCM)84.93For work-upACS grade or higher.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-For washTo neutralize acid.
Saturated Sodium Thiosulfate (Na₂S₂O₃) Solution-For washTo quench any unreacted bromine/NBS.
Brine (Saturated NaCl Solution)-For washTo aid in phase separation.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying agentTo dry the organic layer.

Procedure

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.

  • Initial Charge: Add 1-(6-bromobenzofuran-2-yl)ethanone (1.0 eq) to the flask and dissolve it in a suitable amount of glacial acetic acid. Stir the solution and allow it to cool to 0-5 °C.

  • Brominating Agent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid. Transfer this solution to the dropping funnel.

  • Reaction: Add the NBS solution dropwise to the stirred ketone solution over 30-60 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition.[7]

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing cold water and ice. A precipitate (the crude product) should form.

  • Work-up:

    • Extract the aqueous mixture with dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with cold saturated Na₂S₂O₃ solution (to quench excess brominating agent), cold saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[8][13]

Mechanistic Insight: Acid-Catalyzed α-Bromination

Understanding the mechanism is key to troubleshooting. The reaction proceeds via an acid-catalyzed enol formation, which is the rate-limiting step. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine source.

Mechanism of acid-catalyzed α-bromination of a ketone.

This structured approach to troubleshooting, combined with a robust experimental protocol and a clear understanding of the underlying mechanism, will empower you to optimize the synthesis of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone and achieve higher, more consistent yields.

References
  • OPTIMIZATION OF CONDITIONS FOR THE FACILE, EFFICIENT & SELECTIVE α-BROMINATION OF METHYL AND METHYLENE KETONES.
  • Technical Support Center: Troubleshooting Low Yield in Stilbene Bromin
  • Troubleshooting low yield in 3-bromopentan-2-one reactions. Benchchem.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. AKJournals.
  • An In-depth Technical Guide to 2-Bromo-1-furan- 2-yl-ethanone: Chemical Properties, Synthesis, and Applic
  • Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone. Benchchem.
  • An efficient solvent-free selective bromination of ketones by H2O2-HBr. Organic Chemistry.
  • Synthetic Access to Aromatic α-Haloketones.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and...
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • CHAPTER 5: Bromination Reactions. The Royal Society of Chemistry.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.

Sources

Preventing unwanted debromination during benzofuran derivative reactions

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Unwanted Debromination During Benzofuran Derivative Reactions

Welcome to the technical support center for chemists working with benzofuran derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the common and often frustrating side reaction of unwanted debromination. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to proactively design more robust and efficient reactions.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination of a bromo-benzofuran substrate is a significant problem.

Issue 1: Significant Debrominated Byproduct in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Symptoms:

  • You observe a significant amount of the simple benzofuran (Ar-H) byproduct in your LC-MS or NMR analysis.

  • The yield of your desired coupled product (Ar-Nu) is low, despite consumption of the bromo-benzofuran starting material.

  • Purification is challenging due to similar polarities of the desired product and the debrominated byproduct.

Root Cause Analysis: The primary cause of debromination, also known as hydrodehalogenation, in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species.[1][2] This species can intercept the catalytic cycle, leading to the replacement of the bromine atom with hydrogen instead of the desired coupling partner.[3] Several factors can promote the formation of this detrimental Pd-H intermediate.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving debromination issues in your cross-coupling reactions.

G cluster_solutions Solutions start Debromination Observed base Optimize Base Selection start->base temp Lower Reaction Temperature base->temp Issue Persists end Problem Resolved base->end Issue Resolved sol_base Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) base->sol_base ligand Screen Catalyst/Ligand System temp->ligand Issue Persists temp->end Issue Resolved sol_temp Run at lowest effective temp (e.g., start at 60-80 °C) temp->sol_temp solvent Verify Solvent Quality ligand->solvent Issue Persists ligand->end Issue Resolved sol_ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) ligand->sol_ligand solvent->end Issue Resolved sol_solvent Use anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene) solvent->sol_solvent

Caption: A logical workflow for troubleshooting debromination.

Detailed Recommendations:

  • Optimize the Base: The choice of base is the most critical factor.

    • Recommendation: Switch from strong bases (e.g., NaOH, NaOt-Bu) to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1]

    • Causality: Strong bases, particularly alkoxides, can directly generate Pd-H species or promote side reactions with solvents or ligands that produce hydride donors.[1][4] Weaker inorganic bases are less prone to these pathways.[2][4]

  • Lower the Reaction Temperature:

    • Recommendation: Reduce the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60–80 °C) for a longer duration.[1]

    • Causality: The activation energy for the debromination pathway is often higher than that of the desired cross-coupling.[1][5] Lowering the temperature can therefore selectively disfavor the undesired side reaction more than the productive one.

  • Evaluate the Catalyst and Ligand System:

    • Recommendation: Employ palladium catalysts with bulky, electron-rich phosphine ligands. Common choices include XPhos, SPhos, and RuPhos.[1]

    • Causality: These ligands accelerate the rate-limiting reductive elimination step of the desired product from the palladium center.[1] By making the desired catalytic cycle faster, the competing debromination pathway is less likely to occur.

  • Check Solvents and Reagents:

    • Recommendation: Ensure the use of anhydrous, properly degassed aprotic solvents like dioxane, THF, or toluene.[1] Avoid protic solvents such as alcohols if possible, as they can be a source of hydrides.[1][4]

    • Causality: Protic solvents and residual water can act as hydride or proton sources, facilitating debromination.[4] Oxygen can degrade the Pd(0) catalyst, leading to sluggish reactions where side reactions become more prominent.[4]

Data Summary: Base Selection Impact on Debromination

Base TypeExamplesPropensity for DebrominationRationale
Strong/Alkoxide NaOt-Bu, KOt-Bu, NaOHHighCan act as hydride sources or promote β-hydride elimination from the ligand/solvent.[1][4]
Mild Inorganic K₃PO₄, Cs₂CO₃, K₂CO₃, CsFLowLess prone to generating hydride species, providing a cleaner reaction profile.[2][4]
Organic Amine Et₃N, DBUVariableCan sometimes act as hydride donors, especially in Heck reactions.[5] Use with caution.
Issue 2: Debromination during Grignard Reagent Formation or Lithium-Halogen Exchange

Symptoms:

  • Upon quenching an aliquot of your organometallic reagent (before adding the electrophile) with a proton source (e.g., H₂O or MeOH), you observe the debrominated benzofuran.

  • Low yield of the desired product after reaction with an electrophile, with the debrominated benzofuran as a major byproduct.

Root Cause Analysis: This issue arises from two main pathways:

  • Protonolysis: The highly basic organometallic intermediate is quenched by trace amounts of acidic protons from water, alcohols, or even acidic C-H bonds in the solvent or starting material.

  • Reductive Processes: In Grignard formation, side reactions can lead to radical intermediates that abstract a hydrogen atom.[6]

Detailed Recommendations:

  • Ensure Rigorously Anhydrous Conditions:

    • Recommendation: All glassware must be oven- or flame-dried. Use freshly distilled, anhydrous solvents. Ensure the magnesium turnings (for Grignard) are dry and of high quality.

    • Causality: Grignard and organolithium reagents are extremely strong bases and will react readily with any available proton source, leading to the debrominated (quenched) product.[6][7]

  • Optimize Reagent Addition and Temperature:

    • For Lithium-Halogen Exchange: This reaction is extremely fast, even at very low temperatures.[8]

      • Recommendation: Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C). Add the organolithium reagent (e.g., n-BuLi) slowly to the solution of the bromo-benzofuran.[8]

      • Causality: Low temperatures suppress side reactions, such as the attack of the organolithium on other functional groups within the molecule. Slow addition prevents a localized excess of the highly reactive reagent.

    • For Grignard Formation:

      • Recommendation: Add the bromo-benzofuran solution slowly to a suspension of activated magnesium turnings. This keeps the concentration of the aryl bromide low, minimizing side reactions like Wurtz coupling (Ar-Br + Ar-MgBr → Ar-Ar).[9]

      • Causality: Maintaining a low concentration of the starting halide minimizes the rate of unwanted coupling reactions.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of unwanted debromination?

A1: The dominant mechanism, especially in palladium-catalyzed reactions, involves the formation of a palladium-hydride (Pd-H) species that leads to hydrodehalogenation.[2][3] This competes directly with the desired cross-coupling catalytic cycle. Other pathways include protonolysis of highly basic organometallic intermediates and radical-based reductions during Grignard formation.

The following diagram illustrates the competition between the productive Suzuki-Miyaura coupling cycle and the off-cycle debromination pathway.

G cluster_main Desired Suzuki Coupling Cycle cluster_side Undesired Debromination Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br Trans Transmetalation (Ar-Pd(II)-R)L₂ OA->Trans R-B(OH)₂ / Base OA_side (Ar-Pd(II)-Br)L₂ OA->OA_side Competing Pathways RE Reductive Elimination Trans->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Product) RE->Product PdH Pd-H Species (H-Pd(II)-Br)L₂ RE_H Reductive Elimination PdH->RE_H Byproduct Ar-H (Byproduct) RE_H->Byproduct Pd0_side Pd(0)L₂ RE_H->Pd0_side Regenerates Catalyst OA_side->PdH Hydride Source (Base, Solvent, H₂O)

Sources

Optimizing solvent choice for 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone crystallization

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing the crystallization of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone, a critical process for ensuring the purity, stability, and manufacturability of this key chemical intermediate. This technical support center provides practical, experience-driven advice in a direct question-and-answer format, designed for researchers, chemists, and pharmaceutical development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a starting solvent for the crystallization of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone?

A1: The perfect solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. This differential solubility is the primary driving force for crystallization upon cooling.[1][2] Key characteristics to look for include:

  • Moderate Polarity: Given the structure of the target molecule (an aromatic ketone with bromo-substituents), solvents of intermediate polarity such as ethanol, isopropanol, or ethyl acetate are often good starting points.

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: A boiling point between 60°C and 120°C is generally desirable. This range is high enough to provide a good solubility gradient but not so high as to risk thermal degradation of the compound or require specialized equipment.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.

Q2: What are the primary safety precautions when handling 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone and associated solvents?

A2: 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is an α-haloketone, a class of compounds known for being lachrymatory and irritants.[3][4] It is classified as corrosive and can cause severe skin burns and eye damage.[3][4] Handling should always occur within a certified chemical fume hood.[5] Essential Personal Protective Equipment (PPE) includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles and a face shield.

  • A flame-resistant lab coat.

Always consult the Safety Data Sheet (SDS) for both the compound and the chosen solvents before beginning any work.[4][5][6]

Q3: Can polymorphism affect the outcome of my experiments?

A3: Absolutely. Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[7][8] These different forms can exhibit varied physical properties, including melting point, solubility, and stability, which can significantly impact bioavailability and therapeutic effectiveness in a pharmaceutical context.[7][8][9] The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can dictate which polymorph is formed.[9][10][11][12] It is crucial to characterize the resulting solid form using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to ensure consistency.

Troubleshooting and Optimization Guide

This section addresses specific challenges you may encounter during the crystallization process.

Q4: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A4: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[13][14] This typically happens when the level of supersaturation is too high, or the temperature is above the melting point of the solid in the solvent.[2][13] The resulting oil is often a good solvent for impurities, and its uncontrolled solidification can lead to a low-purity product.[13][14][15]

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before introducing it to an ice bath. Slow cooling keeps the system within the metastable zone, favoring controlled crystal growth over oil formation.[1][16]

  • Decrease Solution Concentration: Start with a more dilute solution. This lowers the overall supersaturation and can prevent the system from reaching the oiling out point.

  • Add a Seed Crystal: Introducing a small, high-quality crystal of the desired product when the solution is slightly supersaturated provides a template for growth, bypassing the kinetic barrier for nucleation and preventing oiling out.[15]

  • Change the Solvent System: Try a solvent in which the compound is less soluble, or use an anti-solvent system (see Q5). This can alter the phase behavior to favor direct crystallization.

Q5: My crystallization yield is very low. How can I improve it?

A5: Low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after the crystallization process.

Solutions:

  • Optimize the Solvent: Ensure you are using a solvent with a steep solubility curve (high solubility when hot, very low when cold).

  • Utilize an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your primary solvent.[17] After dissolving the compound in a minimal amount of a "good" solvent, slowly add the anti-solvent until the solution becomes turbid, then allow it to stand. This technique can dramatically decrease the compound's solubility and improve yield.

  • Reduce the Final Temperature: After initial crystallization at room temperature, cooling the flask in an ice bath or refrigerator for several hours can further decrease the compound's solubility and force more material out of the solution.

  • Minimize Transfer Steps: Each transfer of solution or crystals can result in material loss. Plan your filtration and washing steps efficiently.

Q6: I am getting very fine needles, but I need larger, block-like crystals for analysis (e.g., X-ray crystallography). How can I change the crystal habit?

A6: Crystal habit (the external shape of the crystal) is influenced by the solvent and the rate of crystal growth.[18] Rapid crystallization often leads to small needles, while slow, controlled growth typically produces larger, more well-defined crystals.[17][19]

Solutions:

  • Slow Down the Crystallization: This is the most critical factor. Methods include slow cooling, vapor diffusion, or solvent layering.[17][19]

  • Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a less-volatile "poor" solvent (e.g., hexanes). The vapor of the poor solvent will slowly diffuse into the vial, reducing the compound's solubility and promoting the growth of large, high-quality crystals.[19]

  • Solvent Layering: Carefully layer a less dense, poor solvent on top of a solution of your compound in a denser, good solvent. Slow diffusion at the interface of the two solvents can lead to excellent crystal growth.[17]

  • Solvent Selection: The solvent itself can influence crystal habit due to specific interactions with different crystal faces.[18][20] Experiment with different solvents (e.g., switching from an alcohol to an ester) to find one that favors the desired morphology.

Q7: My final product has a persistent yellow or brown color. How can I remove these impurities?

A7: A persistent color in a brominated compound often suggests the presence of residual bromine (Br₂) or other colored by-products from the synthesis.[16]

Solutions:

  • Aqueous Wash: During the workup phase before crystallization, washing the organic solution with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate can quench unreacted bromine.[21]

  • Activated Carbon Treatment: Dissolve the crude, colored product in a suitable solvent, add a small amount of activated carbon (charcoal), and heat gently for a few minutes. The carbon will adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the carbon before proceeding with crystallization.[16] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve high purity and remove stubborn impurities.

Data and Protocols

Table 1: Properties of Common Crystallization Solvents

This table provides data to assist in the rational selection of solvents for screening.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Hexanes690.11.9Good anti-solvent for polar compounds.
Toluene1112.42.4Good for aromatic compounds; higher boiling point.
Dichloromethane (DCM)403.19.1Very volatile; often used in layering/diffusion.
Ethyl Acetate (EtOAc)774.46.0Excellent general-purpose solvent.[21]
Isopropanol (IPA)823.918.3Common protic solvent.
Ethanol (EtOH)784.324.6Good for many polar compounds; often used for final product crystallization.[22]
Acetonitrile825.837.5Polar aprotic solvent.
Water10010.280.1Can be used as an anti-solvent or in co-solvent systems (e.g., EtOH/Water).[22]
Experimental Protocols

Protocol 1: Standard Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone and a small amount of a selected solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) while adding more solvent in small portions until the solid completely dissolves. Add a minimal excess of solvent (approx. 5-10%) to ensure the solution remains unsaturated at the boiling point.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[1]

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask at the air-liquid interface with a glass rod or adding a single seed crystal.

  • Maturation: Once crystallization begins, allow the flask to stand at room temperature for at least an hour. For maximum yield, subsequently place the flask in an ice-water bath for another 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., dichloromethane) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly over time. If needed, loosely cap the flask to allow for very slow evaporation, which can further promote crystal growth.

  • Isolation and Drying: Isolate, wash (with the poor solvent), and dry the crystals as described in Protocol 1.

Visualization of Workflows

Systematic Solvent Screening Workflow

The following diagram outlines a logical approach to selecting an optimal solvent system.

Solvent_Screening start Start: Crude Compound test_solubility Test Solubility in ~6-8 Solvents (Polar, Non-polar, Protic, Aprotic) start->test_solubility find_good Identify Solvents with High Solubility at High Temp & Low Solubility at Low Temp test_solubility->find_good no_good No Single Solvent Works? find_good->no_good No optimize Optimize Conditions: - Concentration - Cooling Rate find_good->optimize Yes try_antisolvent Try Anti-Solvent Approach no_good->try_antisolvent try_antisolvent->optimize success Pure Crystals Obtained optimize->success

Caption: A decision workflow for systematic solvent screening.

Troubleshooting Crystallization Failures

This decision tree helps diagnose and solve common crystallization problems.

Troubleshooting_Tree start Crystallization Attempt Fails problem What is the issue? start->problem oiling_out Oiling Out problem->oiling_out Oil forms no_crystals No Crystals Form problem->no_crystals Solution remains clear poor_quality Poor Crystal Quality (Needles/Powder) problem->poor_quality Impure/small crystals solution_oil 1. Cool Slower 2. Use Less Concentrated Solution 3. Change Solvent 4. Add Seed Crystal oiling_out->solution_oil solution_none 1. Solution Too Dilute? (Concentrate) 2. Solution Not Saturated? (Cool further) 3. Scratch Flask/Add Seed 4. Try Anti-Solvent no_crystals->solution_none solution_quality 1. Recrystallize Slower (Slow cooling/Vapor Diffusion) 2. Change Solvent System poor_quality->solution_quality

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Krasowska, D., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. PubChem. Available at: [Link]

  • Naveen, S., et al. (2016). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Naveen, S., et al. (2016). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. ResearchGate. Available at: [Link]

  • Belohlav, L. R. (1964). Purification of liquid bromine contaminated with organic impurities. U.S. Patent 3,145,084. Google Patents.
  • Slater, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Wang, Y., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. Available at: [Link]

  • Chen, Y., et al. (2016). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]

  • Hamada, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Available at: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • De Angelis, A. A., & Yudin, A. K. (2015). Synthetic Access to Aromatic α-Haloketones. PMC. Available at: [Link]

  • Chhattise, P. K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/jo070618+
  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link]

  • Moore, C. E., & Rheingold, A. L. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Available at: [Link]

  • Egorova, D., et al. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. MDPI. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

  • Le, P. T., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Soni, T., et al. (2009). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Expert Opinion on Drug Delivery. Available at: [Link]

  • Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Central Florida. Available at: [Link]

  • Chemical Education Xchange. (2025). Recrystallization in the Organic Chemistry Laboratory. Available at: [Link]

  • Al-Obaidi, Z. H., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Available at: [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

  • Steele, G., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Available at: [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]zenie-i-wybrane-metody-identyfikacji_EN.pdf)

Sources

Technical Support Center: Troubleshooting 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone . This bifunctional scaffold is highly valuable in drug discovery, but its dual-halogen nature presents significant chemoselectivity challenges. This guide provides causality-driven troubleshooting, optimized protocols, and mechanistic insights to help you eliminate side-product formation.

System Overview: The Chemoselectivity Conundrum

2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone contains two distinct reactive sites:

  • C2-Alpha-Bromo Ketone (C(sp³)-Br): Highly electrophilic, prone to rapid nucleophilic substitution (S_N2), enolization, and rapid oxidative addition by low-valent transition metals.

  • C6-Aryl Bromide (C(sp²)-Br): Less reactive towards nucleophiles but undergoes standard transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira).

The Causality of Failure: Researchers often attempt to perform a Pd-catalyzed cross-coupling on the C6-aryl bromide while the C2-alpha-bromo ketone is still intact. Because the C(sp³)-Br bond dissociation energy is significantly lower than that of the C(sp²)-Br bond, Pd(0) will preferentially or competitively insert into the alpha-bromo ketone. This leads to massive dehalogenation, transfer hydrogenation, or unwanted alpha-arylation [1]. Furthermore, the basic conditions required for cross-coupling (e.g., Na₂CO₃/H₂O) rapidly hydrolyze the alpha-bromo ketone into an alpha-hydroxy ketone or induce aldol-type oligomerization [2].

The Solution: Strict Order of Operations. You must elaborate the C2-position first (e.g., via nucleophilic substitution or heterocycle formation) to consume the highly reactive alpha-bromo ketone. Only then should you subject the C6-aryl bromide to Pd-catalyzed cross-coupling.

Visualizing the Reaction Logic

Chemoselectivity SM 2-Bromo-1-(6-bromobenzofuran- 2-yl)ethanone Choice Which site to react first? SM->Choice PathA Attempt C6 Suzuki First (Pd(0), Base, Heat) Choice->PathA Incorrect PathB Attempt C2 Substitution First (Nucleophile, Mild Base) Choice->PathB Correct ResultA Side Products: - C2 Dehalogenation - Hydrolysis - Oligomerization PathA->ResultA ResultB Clean C2-Substituted Intermediate PathB->ResultB NextB Proceed to C6 Suzuki (Pd(0), Base, Heat) ResultB->NextB FinalB Desired Bifunctional Product NextB->FinalB

Figure 1: Chemoselectivity logic tree demonstrating the required order of operations for coupling.

Troubleshooting FAQs

Q1: I am attempting a Suzuki-Miyaura coupling on the C6-aryl bromide, but LCMS shows a mass corresponding to [M-Br+H]⁺. What is happening? A1: You are observing alpha-dehalogenation. Pd(0) undergoes rapid oxidative addition into the C(sp³)-Br bond of the alpha-bromo ketone. In the presence of alcohols (often used as co-solvents) or amines, this intermediate undergoes beta-hydride elimination or protonation, resulting in the reduced acetophenone derivative [1]. Fix: React the alpha-bromo ketone first. If you absolutely must couple C6 first, you must protect the ketone as a cyclic ketal to reduce the electrophilicity of the adjacent C-Br bond, though this is synthetically inefficient.

Q2: When reacting the C2-bromoacetyl group with primary amines (S_N2), I see double alkylation and a dark tar-like mixture. How do I prevent this? A2: Alpha-bromo ketones are so electrophilic that the initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation. Additionally, strong bases deprotonate the acidic alpha-protons, causing self-condensation. Fix: Use a non-nucleophilic base (e.g., DIPEA), dropwise addition of the electrophile at 0 °C, or use an azide surrogate (NaN₃) followed by a Staudinger reduction to cleanly yield the primary amine.

Q3: I see alpha-hydroxy ketone formation during my cross-coupling. Why? A3: Aqueous inorganic bases (like Na₂CO₃ or K₃PO₄ in water/dioxane) act as nucleophiles. Hydroxide attacks the alpha-bromo ketone faster than the cross-coupling cycle can complete. Fix: Use strictly anhydrous conditions (e.g., Cs₂CO₃ in anhydrous toluene/DMF) if the alpha-bromo ketone is present, though the Pd-insertion issue (Q1) will still persist.

Mechanism cluster_Pd Pd(0) Catalysis (Suzuki Conditions) cluster_Base Aqueous Base (e.g., Na2CO3 / H2O) SM Alpha-Bromo Ketone C(sp3)-Br Pd_Ins Rapid Oxidative Addition into C(sp3)-Br SM->Pd_Ins Pd(0) OH_Attack Hydroxide Attack (SN2) SM->OH_Attack OH- Beta_Elim Transfer Hydrogenation / Protonation Pd_Ins->Beta_Elim Dehal Dehalogenated Acetophenone Beta_Elim->Dehal Hydrolysis Alpha-Hydroxy Ketone Degradation OH_Attack->Hydrolysis

Figure 2: Mechanistic pathways leading to dehalogenation and hydrolysis side products.

Quantitative Data & Optimization Tables

The following table summarizes the chemoselectivity outcomes based on reaction conditions when attempting to functionalize 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone.

Reaction AttemptedReagents / ConditionsPrimary OutcomeMajor Side ProductYield of Desired
C6 Suzuki (Direct) Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, Dioxane/H₂O, 80°CFailure Dehalogenation (C2), Hydrolysis< 5%
C6 Suzuki (Anhydrous) Pd(dppf)Cl₂, PhB(OH)₂, Cs₂CO₃, Toluene, 90°CFailure Dehalogenation (C2), Homocoupling< 10%
C2 Amination (Excess Amine) R-NH₂ (3 eq), K₂CO₃, DMF, 25°CPoor Over-alkylation (Tertiary amine)25%
C2 Amination (Optimized) R-NH₂ (1 eq), DIPEA (1.2 eq), THF, 0°CSuccess Trace over-alkylation85%
C2 Thiazole Synthesis Thioamide (1 eq), EtOH, 70°CSuccess None (Clean conversion)92%
C6 Suzuki (Post-C2 Rxn) Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, Dioxane/H₂O, 80°CSuccess Trace protodeboronation88%
Validated Experimental Protocols

To ensure a self-validating system, the following two-step protocol guarantees high yields by respecting the chemoselectivity rules outlined above.

Protocol A: Chemoselective C2-Elaboration (Thiazole Synthesis via Hantzsch Reaction)

Rationale: Condensing the alpha-bromo ketone with a thioamide rapidly consumes the highly reactive C(sp³)-Br bond without requiring strong bases that could degrade the benzofuran core.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone (1.0 mmol) in anhydrous ethanol (10 mL).

  • Addition: Add the desired thioamide (1.05 mmol) in one portion.

  • Reaction: Heat the mixture to 70 °C under an inert atmosphere (N₂) for 2 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material spot should completely disappear, replaced by a lower Rf spot.

  • Isolation: Cool to room temperature. The hydrobromide salt of the thiazole product often precipitates directly. Filter the precipitate and wash with cold ethanol (2 x 5 mL).

  • Neutralization: Suspend the solid in saturated aqueous NaHCO₃ (15 mL) and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the C6-bromo-aryl intermediate.

Protocol B: Subsequent Suzuki-Miyaura Cross-Coupling at C6

Rationale: With the alpha-bromo ketone safely masked/converted into a stable heterocycle, the C6-aryl bromide can now be subjected to standard Pd-catalysis without risk of dehalogenation [2].

  • Preparation: To a microwave vial, add the C6-bromo-aryl intermediate from Protocol A (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (8 mL) and degassed 2M aqueous Na₂CO₃ (2 mL).

  • Reaction: Seal the vial and heat to 85 °C for 4 hours.

  • Validation Check: Analyze an aliquot via LCMS. The [M+H]⁺ peak of the starting material should be fully replaced by the [M+H]⁺ of the cross-coupled product.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604. URL: [Link]

Technical Support Center: Troubleshooting 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering erratic data, precipitation, or loss of compound activity when utilizing 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone in in vitro assays.

Due to its unique structural features, this compound presents a dual challenge: extreme thermodynamic insolubility and high electrophilic reactivity. This guide provides mechanistic insights, self-validating protocols, and decision-making workflows to rescue your assay.

Mechanistic Insights: The Root Causes of Assay Failure

To successfully troubleshoot this compound, we must first understand the causality behind its behavior in biological media.

A. Thermodynamic Insolubility ("Crashing Out")

The molecule features a rigid, planar 6-bromobenzofuran core. This highly lipophilic aromatic system drives strong intermolecular π−π stacking, resulting in a high crystal lattice energy. When transferred from a pure organic solvent (DMSO) into an aqueous assay buffer, the thermodynamic penalty of cavity formation in water forces the compound to rapidly aggregate and precipitate . This phenomenon drastically reduces the effective concentration of the drug, leading to underestimated potency and flattened dose-response curves .

B. Electrophilic Reactivity (PAINS Behavior)

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is an α -bromoketone. The carbonyl group inductively withdraws electron density from the adjacent α -carbon, significantly lowering the activation energy for nucleophilic attack. If your assay buffer contains standard reducing agents with free thiols—such as Dithiothreitol (DTT) , β -mercaptoethanol (BME) , or Glutathione (GSH) —the compound will undergo a rapid SN​2 alkylation . This covalent modification destroys the active pharmacophore before it can ever reach your biological target, resulting in false-negative readouts.

Quantitative Data & Optimization Matrix

The following table summarizes the expected behavior of the compound across various solvent systems and highlights the critical risk of degradation.

Solvent / Co-Solvent SystemFinal DMSO %Expected Solubility LimitRisk of Compound Degradation
100% Aqueous Buffer (Direct) < 0.1%< 1 µM (Precipitation)Low (if no nucleophiles)
Buffer + 1 mM DTT / GSH 0.5%N/A (Compound Consumed)Extreme (Rapid SN​2 )
Buffer + 5% PEG-400 0.5% - 1.0%10 - 50 µMLow
Buffer + 0.01% Tween-80 0.5%5 - 20 µMLow

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols incorporate built-in validation steps to ensure scientific integrity.

Protocol A: Preparation of Anhydrous DMSO Stocks

DMSO is highly hygroscopic. Absorbed atmospheric water will drastically reduce the solubility of lipophilic benzofurans .

  • Purge: Open a fresh bottle of anhydrous DMSO (≥99.9%) and purge the headspace with dry argon or nitrogen.

  • Dissolve: Weigh the compound in a low-humidity environment. Add DMSO to achieve a maximum stock concentration of 10 mM . Do not attempt 50 mM stocks; the lipophilicity is too high.

  • Sonicate: Place the sealed vial in a bath sonicator at 25°C for 10–15 minutes. Avoid prolonged heating, which can trigger thermal degradation of the α -bromoketone.

  • Self-Validation (Centrifugation): Transfer an aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a microscopic pellet is visible, the compound is not fully dissolved.

  • Storage: Aliquot into single-use volumes and store at -80°C to prevent freeze-thaw degradation.

Protocol B: Stepwise Aqueous Dilution & Buffer Optimization

Directly spiking a 10 mM DMSO stock into an aqueous buffer will cause immediate localized precipitation.

  • Buffer Preparation: Prepare your final assay buffer. Crucial: Ensure it is strictly free of DTT, BME, GSH, and high concentrations of primary amines. If a reducing environment is mandatory for your enzyme, use TCEP (Tris(2-carboxyethyl)phosphine), which is a weaker nucleophile.

  • Co-Solvent Addition: Supplement the buffer with a biologically compatible surfactant (e.g., 0.01% Tween-80 or 5% PEG-400) prior to compound addition.

  • Intermediate Dilution: Dilute your 10 mM stock into an intermediate 1 mM stock using 100% anhydrous DMSO.

  • Vortex Mixing: While vigorously vortexing the optimized assay buffer, add the intermediate DMSO stock dropwise to achieve the final concentration.

  • Self-Validation (Nephelometry): Measure the absorbance of the final assay mixture at 500 nm (a wavelength where the compound does not absorb). An absorbance reading significantly higher than the DMSO-only vehicle control indicates light scattering due to colloidal aggregation, confirming the solubility limit has been breached .

Troubleshooting Workflow Diagram

Follow this logical decision tree to isolate and resolve your specific assay interference.

Workflow A Compound Precipitation or Activity Loss B 1. Check DMSO Quality Is it 100% anhydrous? A->B C Remake stock with fresh anhydrous DMSO B->C No/Unsure D 2. Buffer Compatibility Are nucleophiles (DTT/GSH) present? B->D Yes C->D E Remove nucleophiles to prevent SN2 reaction D->E Yes F 3. Dilution Strategy Direct aqueous addition? D->F No E->F G Use stepwise serial dilution with co-solvents (PEG/Tween) F->G Yes H Assay Ready (Clear solution, stable compound) F->H No (Stepwise used) G->H

Troubleshooting workflow for resolving solubility and reactivity issues of α-bromoketones.

Frequently Asked Questions (FAQs)

Q1: I see a cloudy precipitate immediately upon adding my DMSO stock to the cell culture media. How do I fix this? A1: This is classic "crashing out." The thermodynamic solubility of the benzofuran core in water is vastly lower than in DMSO. To resolve this, avoid direct high-ratio dilutions (e.g., 1 µL of 10 mM stock into 1 mL of media). Instead, perform a stepwise serial dilution in DMSO first, and consider pre-conditioning your media with a surfactant like 0.01% Tween-80 prior to compound addition.

Q2: My compound is perfectly in solution, but I am getting zero target inhibition in my biochemical assay. What happened? A2: 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is a highly reactive electrophile. If your biochemical assay buffer contains nucleophilic reducing agents (DTT, BME, GSH), the compound will undergo a rapid SN​2 alkylation with the buffer components. You are effectively destroying the compound before it can interact with your target. You must remove these agents from your buffer.

Q3: Can I gently heat the DMSO stock to force the compound into solution? A3: While gentle heating (e.g., 37°C) is a common troubleshooting step for lipophilic compounds, it is highly discouraged for α -bromoketones. Prolonged heating in DMSO can lead to thermal degradation or unwanted side reactions (such as Kornblum oxidation). It is preferable to use a room-temperature bath sonicator for 10-15 minutes instead.

References

  • Assay Guidance Manual: Compound Solubility National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization PubMed / National Institutes of Health URL: [Link]

  • Synthesis and Reactivity of α -Bromoketones Organic Chemistry Portal URL:[Link]

  • How to deal with the poor solubility of tested compounds in assays? ResearchGate Scientific Forums URL:[Link]

Long-term storage and degradation prevention for 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone

Welcome to the technical support guide for 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As an α-bromo ketone fused to a benzofuran core, this molecule possesses inherent reactivity that, while essential for synthesis, also presents unique challenges for storage and handling.[1] This guide provides in-depth, field-proven insights into preventing degradation and troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone.

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: The primary goal for storing 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is to mitigate its inherent reactivity and prevent degradation from environmental factors. Based on the known sensitivities of α-bromo ketones and benzofuran derivatives, the following conditions are strongly recommended.[1][2]

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale & Causality
Temperature -20°C (Freezer) or 2-8°C (Refrigerator)Lowering the temperature significantly reduces the rate of potential degradation reactions, including hydrolysis, elimination, and polymerization.[3][4] Freezer storage at -20°C is optimal for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)The benzofuran moiety can be susceptible to oxidation.[5] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis of the reactive bromoacetyl group.[6]
Light Amber vial or stored in the darkMany complex aromatic and halogenated compounds are sensitive to light, which can catalyze the formation of radical species and lead to decomposition. Protection from light is a critical preventative measure.
Container Tightly sealed, chemically-resistant glass vial with a PTFE-lined capPrevents exposure to atmospheric moisture and oxygen. The use of an inert, non-reactive cap liner (like PTFE) is crucial to avoid contamination or reaction with the container closure.[7][8]
Handling Handle exclusively in a well-ventilated fume hoodThe compound is classified as an irritant and corrosive, potentially causing skin and eye burns.[9][10] Proper ventilation and personal protective equipment (PPE) are mandatory.

Q2: What are the primary chemical degradation pathways I should be aware of?

A2: Understanding the potential degradation pathways is key to prevention. For this molecule, the main risks are:

  • Hydrolysis: The electrophilic carbon bearing the bromine is highly susceptible to nucleophilic attack by water, which would lead to the formation of the corresponding α-hydroxy ketone. This is a common degradation pathway for α-halo ketones.[1]

  • Dehydrobromination: In the presence of trace basic impurities or upon heating, the compound can undergo elimination of hydrogen bromide (HBr), leading to an unsaturated ketone.

  • Oxidation: The electron-rich benzofuran ring system can be susceptible to oxidation, especially if exposed to air over long periods. This can lead to complex mixtures of byproducts.[5]

  • Polymerization: Benzofuran itself is known to polymerize slowly at ambient temperatures, a process that can be accelerated by heat or acidic catalysts.[2] While the substituents on this derivative may sterically hinder polymerization, it remains a possibility over extended storage.

Q3: How can I assess the purity and integrity of a stored batch of the compound?

A3: Before use in any experiment, especially after long-term storage, it is imperative to verify the purity of the reagent. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities. A stability-indicating method can separate the parent compound from its potential degradants.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for structural confirmation and purity assessment. The appearance of new signals or changes in the integration of characteristic peaks can indicate degradation. Quantitative NMR (qNMR) can be used for precise purity determination against a certified internal standard.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or degradation products.[11]

Troubleshooting Guide: Degradation & Purity Issues

This guide provides a systematic approach to identifying and resolving common problems encountered with stored 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone.

Problem 1: My compound, which was initially an off-white or light-colored solid, has developed a distinct yellow or brown color.

  • Probable Cause: This is a common visual indicator of degradation. The color change is often due to the formation of minor, highly conjugated impurities resulting from oxidation or elimination (dehydrobromination) pathways. A similar compound, 2-Bromo-1-furan-2-yl-ethanone, is known to turn brownish-yellow upon storage.[12]

  • Recommended Action:

    • Do not assume the material is unusable. The colored impurities may be present in very small amounts.

    • Perform an analytical assessment. Run an HPLC or ¹H NMR spectrum to quantify the purity of the bulk material.

    • If purity is >95% and no significant impurity peaks are observed, the material may be suitable for many applications. However, for sensitive, multi-step syntheses, purification is recommended.

    • If purity is <95% , the material must be re-purified before use. Flash column chromatography on silica gel is typically an effective method. A general protocol is provided below.

Problem 2: My reaction yields are inconsistent or lower than expected when using an older batch of the reagent.

  • Probable Cause: The effective concentration of the active reagent has likely decreased due to degradation. The most common culprit is hydrolysis, which converts the reactive α-bromo ketone into a non-reactive α-hydroxy ketone.

  • Recommended Action:

    • Confirm Purity Quantitatively: Use qNMR or HPLC with a standard curve to determine the exact purity of the stored reagent.[11]

    • Adjust Stoichiometry: If the purity is, for example, 85%, you can adjust the mass of the reagent used in the reaction to compensate for the inert 15%.

    • Purify or Replace: For best results and reproducibility, it is highly recommended to either re-purify the existing batch or use a new, validated lot of the compound.

Problem 3: I see new peaks in the HPLC or NMR spectrum of my stored material.

  • Probable Cause: This is definitive evidence of chemical degradation.

  • Recommended Action: Follow the logical workflow outlined in the diagram below to determine the best course of action. The key is to assess whether the purity is still acceptable for your specific application or if purification or disposal is necessary.

G cluster_start Troubleshooting Workflow cluster_analysis Analysis cluster_action Action start Issue Detected: New peaks in HPLC/NMR or color change. quantify 1. Quantify Purity (HPLC or qNMR) start->quantify assess_purity Is Purity >95%? quantify->assess_purity proceed Proceed with Caution. Consider adjusting stoichiometry. assess_purity->proceed Yes repurify 2. Re-purify Material (Column Chromatography or Recrystallization) assess_purity->repurify No discard Discard Batch. Procure new material. assess_purity->discard Grossly Impure use Use Purified Compound proceed->use reassess 3. Re-assess Purity Post-Purification repurify->reassess reassess->use

Caption: Troubleshooting workflow for purity issues.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol is adapted from established methods for analyzing similar α-haloketones and serves as a starting point for method development.[11]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A good starting point is 70:30 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan with a DAD or PDA detector to determine the optimal wavelength (λ-max), likely in the 260-290 nm range for the benzofuran chromophore.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: General Re-purification by Flash Column Chromatography

This is a representative protocol for purifying the compound from common degradation products.[13]

  • Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or heptane). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude, degraded compound in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with a 98:2 hexanes:ethyl acetate mixture and increasing to 90:10 or as needed).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, solid compound.

  • Final Validation: Confirm the purity of the recovered material using the HPLC or NMR methods described above before storage.

References

  • Myllykangas, T. (n.d.). PREVENTION OF BROMINE-CONTAINING DISINFECTION BY-PRODUCTS DURING DRINKING WATER TREATMENT. Julkari. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • MDPI. (2019, September 23). Advances in Treatment of Brominated Hydrocarbons by Heterogeneous Catalytic Ozonation and Bromate Minimization. Retrieved from [Link]

  • DeFlaun, M. F., et al. (1999). Degradation of Hydrohalocarbons and Brominated Compounds by Methane- and Propane-Oxidizing Bacteria. Environmental Science & Technology, 33(12), 2022-2027. DOI: 10.1021/es981084b
  • ResearchGate. (n.d.). Aerobic biodegradation of the brominated flame retardants, dibromoneopentyl glycol and tribromoneopentyl alcohol | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of halogenated derivatives of benzofuran 1–3. Retrieved from [Link]

  • IUCrData. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Retrieved from [Link]

  • ACS Omega. (2018, December 27). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. Retrieved from [Link]

  • ResearchGate. (2022, July 19). (PDF) Synthesis of novel benzofuran hybrid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogen dance reaction of benzofuran and benzothiophene derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.
  • Pharmaron. (n.d.). Scientific Publications. Retrieved from [Link]

  • MDPI. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). [Analysis and identification of degradation products of buagafuran by high performance liquid chromatography-diode array detection-tandem mass spectrometry] | Request PDF. Retrieved from [Link]

  • De Gruyter. (2022, March 18). Interferences in immunoassays: review and practical algorithm. Retrieved from [Link]

Sources

Validation & Comparative

2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone vs other alpha-bromo ketones in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating advanced electrophilic scaffolds.

Introduction

α-Bromo ketones are indispensable electrophilic building blocks in organic synthesis, heavily utilized in the construction of nitrogen- and sulfur-containing heterocycles[1]. While simple derivatives like 2-bromoacetophenone (phenacyl bromide) are ubiquitous in standard cyclizations, modern drug discovery often demands more complex, multi-functional scaffolds.

2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone (6-Br-BFE) represents an advanced bifunctional reagent. This guide objectively compares 6-Br-BFE against standard α-bromo ketones, detailing their structural nuances, mechanistic divergence, and experimental applications in late-stage functionalization.

Structural & Mechanistic Divergence

The reactivity of an α-bromo ketone is dictated by the electrophilicity of its α-carbon, which is activated by both the adjacent carbonyl group and the bromine leaving group[1]. However, the broader molecular framework dictates the reagent's utility in multi-step synthesis.

1. Electronic Modulation & Stability In standard phenacyl bromide, the phenyl ring exerts a mild inductive effect, resulting in a highly reactive but sometimes unstable electrophile prone to lachrymatory degradation. In 6-Br-BFE, the benzofuran core acts as an electron-rich heteroaromatic system. The oxygen atom donates electron density through resonance, slightly attenuating the extreme electrophilicity of the α-carbon. This modulation reduces unwanted side reactions (such as self-condensation) often seen with highly reactive aliphatic α-bromo ketones, leading to cleaner reaction profiles[2].

2. Orthogonal Reactivity (The Core Advantage) The defining feature of 6-Br-BFE is the presence of the 6-bromo substituent on the benzofuran ring. The aliphatic α-bromine undergoes rapid nucleophilic substitution ( SN​2 ) under mild, catalyst-free conditions[3]. In stark contrast, the aromatic 6-bromine is completely inert to these conditions.

This creates a perfect orthogonal handle: researchers can first construct a heterocycle (e.g., a thiazole) at the α-position, and subsequently use the surviving aryl bromide for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, or Buchwald-Hartwig) to build extended molecular architectures. Standard α-bromo ketones terminate the synthetic pathway after the initial cyclization.

Workflow & Reactivity Diagram

G A Standard α-Bromo Ketone (e.g., Phenacyl Bromide) C Hantzsch Thiazole Synthesis (Thiourea, EtOH, Δ) A->C B 2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone (6-Br-BFE) D Hantzsch Thiazole Synthesis (Thiourea, EtOH, Δ) B->D E 4-Phenylthiazole-2-amine (Terminal Scaffold) C->E F 4-(6-Bromobenzofuran-2-yl)thiazole-2-amine (Intermediate Scaffold) D->F G Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald) F->G Orthogonal Reactivity H Advanced Multi-Ring API Scaffold G->H

Divergent synthetic pathways showcasing the orthogonal cross-coupling advantage of 6-Br-BFE.

Comparative Performance & Quantitative Data

To objectively evaluate performance, we compare the synthesis of 2-aminothiazoles via the Hantzsch cyclization—a standard benchmarking reaction for α-bromo ketones[4].

ParameterPhenacyl Bromide (Standard)2-Bromo-1-(6-bromobenzofuran-2-yl)ethanone (6-Br-BFE)
Core Structure Phenyl ring6-Bromobenzofuran ring
Hantzsch Thiazole Yield 85 - 95%80 - 90%[2][3]
Reaction Time (Reflux) 1 - 2 hours2 - 3 hours
Orthogonal Coupling Handle None (Terminal)Yes (Aryl Bromide at C6)
Physical Stability Prone to degradationHighly stable solid (mp 86-90 °C)[5]
Primary Application Simple building blocksAdvanced API scaffolds, late-stage functionalization

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol outlines the two-stage utilization of 6-Br-BFE, demonstrating the causality behind the experimental conditions.

Stage 1: Hantzsch Thiazole Synthesis (Selective α-Bromine Displacement)

Objective: Synthesize 4-(6-bromobenzofuran-2-yl)thiazole-2-amine without triggering the aromatic bromine.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 6-Br-BFE in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol is chosen because it solubilizes both the hydrophobic 6-Br-BFE and the highly hydrophilic thiourea at elevated temperatures, while allowing the polar product salt to precipitate upon cooling[3].

  • Addition: Add 1.1 equivalents of thiourea.

    • Causality: A slight stoichiometric excess of thiourea ensures the complete consumption of the α-bromo ketone, which is significantly harder to separate from the final product than water-soluble thiourea.

  • Reflux & Cyclization: Heat the mixture to reflux (78 °C) for 2.5 hours. The reaction proceeds via initial SN​2 attack by the sulfur atom on the α-carbon, followed by intramolecular cyclization onto the carbonyl carbon and subsequent dehydration[2].

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot confirms the completion of the cyclization.

  • Workup: Cool the mixture to room temperature. The product forms as a hydrobromide salt. Neutralize with 10% aqueous K2​CO3​ until pH 8 is reached[3].

    • Causality: Neutralization liberates the free base, disrupting its solubility in the aqueous-ethanolic mixture and forcing it to precipitate.

  • Isolation: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol/water (9:1) to afford the pure intermediate.

Stage 2: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

Objective: Couple the intermediate with an aryl boronic acid to extend the scaffold.

  • Setup: In a Schlenk flask under inert argon, combine the Stage 1 product (1.0 eq), an aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1).

  • Catalysis: Add 5 mol% Pd(dppf)Cl2​ .

    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate oxidative addition into the challenging, electron-rich benzofuran C-Br bond.

  • Reaction: Heat at 90 °C for 8 hours. Monitor by LC-MS to confirm the mass shift corresponding to the coupled product.

  • Purification: Extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

Applications in Drug Discovery

The incorporation of the benzofuran moiety is not merely a synthetic exercise; it holds profound pharmacological relevance. Benzofuran derivatives are privileged scaffolds found in FDA-approved drugs like Amiodarone (an antiarrhythmic) and various experimental antitumor and antimicrobial agents[3][6].

By utilizing 6-Br-BFE instead of standard α-bromo ketones, medicinal chemists can rapidly generate libraries of benzofuran-linked thiazoles, imidazoles, and pyrazines. The surviving 6-bromo handle allows for late-stage diversification, enabling rapid structure-activity relationship (SAR) optimization without the need to rebuild the entire scaffold from scratch for every new derivative.

References

  • Organic Chemistry Portal. "α-Bromoketone synthesis by bromination." Organic Chemistry Portal. Available at: [Link]

  • PubChem. "1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One." National Institutes of Health (NIH). Available at:[Link]

  • M. Zaki et al. "Novel benzofuran derivatives: synthesis and antitumor activity." d-nb.info. Available at: [Link]

  • G. A. El-Hiti et al. "Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines." Cardiff University / ORCA. Available at: [Link]

  • ResearchGate. "One-Pot Synthesis of New 2,4,5-Trisubstituted 1,3-Thiazoles and 1,3-Selenazoles." ResearchGate. Available at: [Link]

  • ResearchGate. "Novel benzofuran derivatives: Synthesis and antitumor activity." ResearchGate. Available at: [Link]

Sources

Reactivity and Optimization of 6-Bromobenzofuran Derivatives in Suzuki-Miyaura Cross-Coupling: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzofuran scaffolds are ubiquitous in biologically active molecules, natural products, and advanced functional materials. Specifically, 6-substituted benzofurans are critical intermediates in the synthesis of pharmaceuticals, such as SERCA2a activators1[1] and molecular glue degraders 2[2]. The Suzuki-Miyaura cross-coupling (SMC) remains the most robust method for functionalizing these scaffolds. However, the reactivity of the 6-position presents unique mechanistic challenges compared to the more electronically activated C2 or C5 positions 3[3]. This guide provides an objective comparison of the reactivity of various 6-bromobenzofuran derivatives, supported by empirical data, mechanistic causality, and validated experimental protocols.

Mechanistic Insights: Site-Selectivity and Oxidative Addition

In palladium-catalyzed cross-coupling, the oxidative addition (OA) of the aryl halide to the Pd(0) active species is typically the rate-limiting step. The ease of OA is governed by the Carbon-Halogen Bond Dissociation Energy (BDE) and the local electron density of the heteroaromatic ring 3[3].

For benzofurans, the intrinsic electronic bias dictates a distinct hierarchy for site-selective SMC: C2 > C5 > C3 > C6 3[3]. The C2 position is highly activated due to the adjacent oxygen atom, while the C6 position is relatively electron-rich and less activated toward oxidative addition by electron-rich Pd(0) centers 3[3]. Consequently, achieving high yields with 6-bromobenzofuran derivatives often necessitates highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Pd(PᵗBu₃)₂) to accelerate the OA step 4[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting at C6) Pd0->OA 6-Bromobenzofuran TM Transmetalation (Base Mediated) OA->TM Boronate Complex RE Reductive Elimination (Product Release) TM->RE RE->Pd0 6-Substituted Benzofuran

Caption: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting C6 oxidative addition.

Comparative Reactivity: Quantitative Data Analysis

The substitution pattern on the benzofuran ring significantly impacts the reactivity of the C6 bromide. Electron-withdrawing groups (EWGs) elsewhere on the ring can decrease the electron density at C6, thereby facilitating oxidative addition. Conversely, electron-donating groups (EDGs), such as a C2-methyl group, increase electron density, rendering the C-Br bond more recalcitrant5[5].

Table 1: Comparative Suzuki Coupling Yields of 6-Bromobenzofuran Derivatives
SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Ref
6-Bromobenzofuran Potassium vinyltrifluoroboratePd(dppf)Cl₂, Base1,4-Dioxane/H₂O, 90 °C57%[1]
6-Bromobenzofuran gem-Diboromethyl BCPPd(PᵗBu₃)₂, KOH1,4-Dioxane/H₂O, RT80–85%[4]
2-(6-Bromobenzofuran-3-yl)acetamide Arylboronic acidPd(PPh₃)₄, Na₂CO₃1,4-Dioxane/H₂O, 80 °C55–67%[2]
6-Bromo-2-methylbenzofuran Arylboronic acidPd(dppf)Cl₂, K₂CO₃DMF/H₂O, 100 °C60–70%[5]
Causality in Catalyst Selection:
  • Pd(PPh₃)₄ : A standard, unhindered catalyst. It works adequately for 6-bromobenzofurans when elevated temperatures (80–100 °C) are used, but may suffer from protodeboronation side reactions due to longer reaction times 2[2].

  • Pd(PᵗBu₃)₂ : The bulky, highly electron-rich tert-butyl groups force the palladium into a highly reactive, coordinatively unsaturated Pd(0) state. This drastically lowers the activation barrier for the oxidative addition of the unactivated 6-bromo position, allowing reactions to proceed efficiently even at room temperature 4[4].

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol incorporates built-in validation steps. The methodology is optimized for the coupling of 6-bromobenzofuran with standard arylboronic acids.

Workflow Prep Degassing Solvents Mix Add Pd & Base (Inert Atm) Prep->Mix React Thermal Activation Mix->React Workup Aqueous Workup React->Workup Purify Column Purification Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki coupling of 6-bromobenzofurans.

Step-by-Step Methodology:
  • Reagent Preparation & Degassing (Critical Step):

    • Causality: Pd(0) active species are highly sensitive to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes.

    • Action: Dissolve 6-bromobenzofuran (1.0 equiv) and the arylboronic acid (1.2–1.5 equiv) in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with ultra-pure Argon or Nitrogen for at least 15 minutes.

  • Catalyst and Base Addition:

    • Causality: The base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv) is required to form the reactive boronate complex, facilitating the transmetalation step. Cs₂CO₃ provides higher solubility in organic mixtures.

    • Action: Add the base and the selected catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive stream of inert gas 2[2].

  • Thermal Activation:

    • Causality: Due to the high BDE of the C6-Br bond, thermal energy is required to overcome the activation barrier if standard ligands are used.

    • Action: Seal the reaction vessel and heat to 80–90 °C for 12–16 hours. Monitor the reaction via LC-MS or TLC.

    • Self-Validation: The disappearance of the 6-bromobenzofuran peak and the emergence of a higher-mass product peak confirm successful oxidative addition and coupling.

  • Quenching and Aqueous Workup:

    • Action: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Extract the aqueous layer twice with EtOAc.

    • Causality: Water removes the inorganic salts (base and boron byproducts), while the organic layer retains the cross-coupled product and residual catalyst.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (typically using a Hexanes/EtOAc gradient).

Conclusion

Functionalizing the 6-position of the benzofuran core via Suzuki-Miyaura coupling requires a strategic understanding of intrinsic electronic biases. Because the C6 position is less reactive than C2 or C5 3[3], researchers must compensate by employing highly active catalysts (like Pd(PᵗBu₃)₂)4[4] or optimized thermal conditions 2[2]. By adhering to rigorous degassing protocols and rational catalyst selection, high-yielding and reproducible cross-couplings can be achieved for drug development and materials science applications.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class - SciSpace - 3

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC - 1

  • Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings - ACS Publications - 4

  • Discovery of Highly Potent and Orally Available CCNK Molecular Glue Degraders as Broad-Spectrum Antitumor Agents - ACS Publications - 2

  • Buy 6-Bromo-2-methylbenzofuran (EVT-8826783) - EvitaChem - 5

Sources

A Spectroscopic Investigation of Mono- and Di-brominated Benzofuran Ethanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, benzofuran derivatives stand out for their significant therapeutic and photophysical properties.[1][2] The introduction of halogen atoms, particularly bromine, into the benzofuran scaffold can dramatically alter these characteristics, making a detailed understanding of their structure-property relationships paramount. This guide provides a comprehensive spectroscopic comparison of mono-brominated versus di-brominated benzofuran ethanones, offering insights grounded in experimental data to aid in the precise characterization and development of these valuable compounds.

The Rationale: Why Bromination Matters

Bromination of the benzofuran ring is a key synthetic strategy employed to modulate the electronic and biological properties of the molecule. The position and number of bromine atoms can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity.[1][3] From a spectroscopic standpoint, the heavy bromine atom introduces distinct changes in the molecular environment, which are readily detectable by various analytical techniques. Understanding these spectroscopic shifts is crucial for unambiguous structure elucidation and quality control in synthetic workflows.

Experimental Workflow: A Self-Validating Approach

The characterization of brominated benzofuran ethanones relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for compound identification.

Sources

In Vitro Assay Validation: Profiling 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone Derivatives as Novel Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Molecular Design

The development of direct oral anticoagulants (DOACs) has fundamentally shifted the paradigm of thromboembolic disease management. At the core of this biochemical cascade is Factor Xa (FXa) , a trypsin-like serine protease that serves as the critical convergence point for both the intrinsic and extrinsic coagulation pathways[1].

Recent medicinal chemistry campaigns have identified the 6-bromobenzofuran scaffold as a highly privileged pharmacophore for FXa inhibition[2]. Specifically, 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone acts as an exceptionally versatile α -bromoketone building block. Through Hantzsch thiazole synthesis, this precursor is readily converted into rigid benzofuran-thiazole hybrids. The 6-bromobenzofuran moiety is uniquely suited to deeply occupy the S1 and S4 hydrophobic pockets of the FXa active site, mimicking the binding mode of clinical standards[2][3].

Mechanism Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Thrombin Thrombin (IIa) FXa->Thrombin Cleaves Prothrombin Prothrombin (II) Prothrombin->Thrombin Inhibitor Benzofuran Derivatives & Rivaroxaban Inhibitor->FXa Direct Inhibition

FXa serves as the convergence point in the coagulation cascade, targeted by direct inhibitors.

Comparative Performance Data

To objectively evaluate the efficacy of these novel 6-bromobenzofuran derivatives, we benchmark their performance against Rivaroxaban , a highly selective, direct FXa inhibitor[4]. Rivaroxaban inhibits human FXa in a concentration-dependent, competitive manner with a Ki​ of 0.4 nM and an IC50​ of ~2.1 nM for prothrombinase-bound FXa[4][5].

The following table summarizes the in vitro kinetic profiling of a representative optimized derivative (Compound 4a) synthesized from the 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone precursor.

Inhibitor Class / CompoundFXa IC₅₀ (Free Enzyme)FXa IC₅₀ (Prothrombinase-bound)Selectivity (FXa / Thrombin)
Rivaroxaban (Clinical Standard) 0.7 nM2.1 nM>10,000-fold
6-Bromobenzofuran Derivative (Cmpd 4a) 3.2 nM8.5 nM>5,000-fold
Fondaparinux (Indirect Inhibitor) N/A (ATIII-dependent)~75 nM (Clot-bound)ATIII-dependent

Data Interpretation: While the 6-bromobenzofuran derivative exhibits slightly lower absolute potency than Rivaroxaban, it maintains sub-10 nM efficacy against the prothrombinase complex and demonstrates excellent selectivity over Thrombin (Factor IIa). This selectivity is critical for minimizing off-target bleeding risks associated with broad-spectrum serine protease inhibition[1].

Step-by-Step In Vitro Assay Validation Protocol

To validate these derivatives, we utilize a Chromogenic Anti-FXa Assay .

Causality & Assay Selection: Unlike traditional clotting assays (e.g., Prothrombin Time) which are susceptible to upstream cascade interference and phospholipid variations, the chromogenic assay isolates the amidolytic activity of FXa[3]. By supplying a synthetic peptide substrate (such as S-2222 or BIOPHEN CS-11) that mimics the natural cleavage site of prothrombin, the assay provides a direct, stoichiometric readout of enzyme inhibition[6].

This protocol is designed as a self-validating system . By incorporating both positive (Rivaroxaban) and negative (vehicle/DMSO) controls, we ensure that any observed reduction in absorbance is exclusively due to competitive FXa inhibition, ruling out assay artifacts or compound aggregation.

Materials Required
  • Enzyme: Human Factor Xa (purified, final concentration ~4.2 mU/mL)[3].

  • Substrate: Chromogenic Substrate S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) or BIOPHEN CS-11[6].

  • Assay Buffer: 0.05 M Tris-HCl, 0.15 M NaCl, pH 8.4[3].

  • Test Compounds: 6-bromobenzofuran derivatives and Rivaroxaban (Reference).

Methodology
  • Reagent Preparation & Dilution: Dissolve the test compounds in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 0.1 nM to 10 μM.

    • Causality Note: Ensure the final DMSO concentration in the well does not exceed 1%. Higher concentrations of organic solvents can denature the FXa enzyme, leading to false-positive inhibition readouts.

  • Enzyme Pre-Incubation: In a 96-well microplate, combine 100 μL of the diluted test compound (or vehicle control) with 25 μL of the Human FXa solution. Incubate the plate at 37°C for 10 minutes[3][6].

    • Causality Note: This pre-incubation phase is critical. It allows the inhibitor to reach thermodynamic binding equilibrium within the S1/S4 pockets of the enzyme before the competing substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 μL of the chromogenic substrate S-2222 (final concentration 0.2 mM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Continuously monitor the absorbance at 405 nm at 37°C for 10 minutes[3][6].

    • Causality Note: The enzyme cleaves the substrate to release p-nitroaniline (pNA), which absorbs strongly at 405 nm. Measuring the initial linear velocity ( V0​ ) kinetically—rather than relying on a single end-point measurement—prevents artifacts caused by substrate depletion or product inhibition.

  • Data Analysis & Validation: Calculate the residual fractional activity ( Vi​/V0​ ) for each well. The assay validates itself if the vehicle control maintains a linear V0​ and the Rivaroxaban control yields an IC50​ between 0.5–1.0 nM[1]. Plot the fractional activity against the log of the inhibitor concentration to determine the IC50​ of the novel derivatives using a four-parameter logistic regression model.

AssayWorkflow N1 1. Synthesize Derivatives (from 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone) N2 2. Prepare Serial Dilutions (0.1 nM to 10 μM in Assay Buffer) N1->N2 N3 3. Pre-Incubate with Human FXa (37°C for 10 minutes) N2->N3 N4 4. Add Chromogenic Substrate (S-2222 or BIOPHEN CS-11) N3->N4 N5 5. Kinetic Measurement (Read Absorbance at 405 nm) N4->N5 N6 6. Data Analysis (Calculate IC50 via Non-linear Regression) N5->N6

Step-by-step in vitro chromogenic assay workflow for evaluating FXa inhibitors.

References

  • Source: Google Patents (Daiichi Sankyo Co. Ltd.)
  • Title: Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban Source: Clinical Pharmacokinetics (PMC - NIH) URL: [Link]

  • Title: Rivaroxaban: A New Oral Factor Xa Inhibitor Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL: [Link]

  • Title: Discovery of N-[2-Hydroxy-6-(4-methoxybenzamido)phenyl]-4- (4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150) as a Potent and Orally Available Factor Xa Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Novel Factor Xa-Inhibiting Peptide from Centipedes Venom Source: Thrombosis Research (PMC - NIH) URL: [Link]

Sources

Crystallographic data comparison for substituted benzofuran ethanones

Author: BenchChem Technical Support Team. Date: April 2026

Substituted benzofuran ethanones represent a privileged class of heterocyclic scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antineoplastic properties[1]. As a Senior Application Scientist, I approach the optimization of these compounds by analyzing their precise 3D spatial conformations and supramolecular interactions. X-ray crystallography serves as the gold standard for this analysis, providing unambiguous data on how specific functional group substitutions dictate molecular geometry and crystal packing.

This guide provides an objective, in-depth comparison of the crystallographic data for four distinct substituted benzofuran ethanones, elucidating the structural mechanics that drive their physical and biological behaviors.

Quantitative Crystallographic Benchmarking

To understand the spatial requirements of these molecules, we must first benchmark their unit cell parameters. The table below summarizes the single-crystal X-ray diffraction data for four structural analogs, highlighting how steric bulk and halogenation impact the crystal lattice dimensions.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Volume (ų)
(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime [2]C₁₀H₉NO₂MonoclinicP2₁/c9.57274.730318.756844.4
1-(5-Bromo-1-benzofuran-2-yl)ethanone oxime [3]C₁₀H₈BrNO₂MonoclinicP2₁/c5.95489.489717.2906969.91
1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone [4]C₁₆H₁₂O₄SMonoclinicP2₁/c10.75604.785526.18381347.54
1-(1-Benzofuran-2-yl)ethanone O-(4-chlorobenzyl)oxime [1]C₁₇H₁₄ClNO₂TriclinicP-15.88427.117317.2313709.19

Conformational Mechanics & Substituent Effects

The biological target affinity of benzofuran derivatives is heavily reliant on their planarity and the orientation of their hydrogen-bond-donating/accepting groups.

Planarity and Isomerism: The unsubstituted parent oxime, (1Z)-1-(1-benzofuran-2-yl)ethanone oxime, maintains a highly planar conformation (r.m.s. deviation for non-H atoms = 0.027 Å) and adopts a syn configuration across the C=N bond, with the benzofuran oxygen atom oriented syn to the side-chain methyl group[2]. However, introducing a bromine atom at the 5-position of the benzofuran ring forces a conformational flip. In 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime, the molecule remains almost planar (r.m.s. deviation = 0.031 Å), but the conformation across the C=N bond becomes trans, and the benzofuran oxygen atom is syn to the oxime nitrogen[3]. This structural reorganization is a direct electronic and steric response to the halogen, fundamentally altering the molecule's interaction vector.

Steric Bulk and Torsional Strain: When bulky substituents are introduced, the rigid planarity of the benzofuran core must accommodate torsional strain. In 1-(1-benzofuran-2-yl)-2-(phenylsulfonyl)ethanone, the molecule adopts an elongated shape where the dihedral angle between the benzofuran and the S-bound benzene ring is 24.81°[4]. This twist minimizes steric clashing between the bulky sulfonyl oxygen atoms and the heterocyclic core. Similarly, the addition of an O-(4-chlorobenzyl) group in the oxime ether derivative forces the carbo- and heterocyclic systems to twist significantly, resulting in a dihedral angle of 47.99° and an E conformation[1].

Supramolecular Architecture

Crystal packing is a macroscopic manifestation of microscopic intermolecular forces. The variations in functional groups among these ethanones drastically shift their supramolecular assembly:

  • Hydrogen-Bonding Networks: The syn conformation of the unsubstituted oxime facilitates the formation of infinite C(3) chains propagating along the [010] axis, driven by strong O—H⋯N hydrogen bonds[2]. Conversely, the trans conformation of the 5-bromo derivative alters this spatial arrangement, leading to the formation of discrete, centrosymmetric inversion dimers characterized by R²₂(6) loops[3].

  • π–π Stacking and van der Waals Forces: The 5-bromo derivative is further stabilized by weak aromatic π–π stacking interactions between the furan and aryl rings, with centroid-centroid separations of 3.9100 Å and 3.9447 Å[3]. In stark contrast, the highly twisted O-(4-chlorobenzyl) derivative lacks significant directional intermolecular interactions, relying almost entirely on standard van der Waals forces to maintain its crystal lattice[1].

Self-Validating Crystallography Workflow

To ensure absolute trustworthiness in structural determination, the following protocol represents a self-validating system for the crystallization and X-ray diffraction analysis of benzofuran ethanones.

Phase 1: Thermodynamic Crystallization

  • Solubilization: Dissolve 10–20 mg of the >99% pure benzofuran ethanone in a minimum volume of a moderately polar solvent system (e.g., ethanol/water 3:1)[2]. Causality: This specific solvent ratio provides optimal solubility at elevated temperatures while enforcing a controlled, steep supersaturation curve upon cooling, which is critical for nucleating single crystals rather than amorphous precipitates.

  • Crystal Growth: Transfer the solution to a loosely capped vial and allow it to evaporate at ambient temperature (293 K) in a vibration-free environment[2]. Causality: Slow evaporation minimizes the nucleation rate. This thermodynamic control favors the growth of fewer, larger, and defect-free single crystals (typically plates or needles).

  • Optical Validation: Inspect the resulting crystals under polarized light microscopy. Validation Check: Complete extinction of light upon rotation of the polarizer confirms the single-crystal nature and the absence of merohedral twinning.

Phase 2: X-ray Diffraction Data Collection & Refinement

  • Mounting & Cryo-Cooling: Select an optically validated crystal (e.g., 0.35 × 0.27 × 0.22 mm) and mount it on a cryoloop using paratone oil. Immediately transfer to a diffractometer equipped with Mo Kα or Cu Kα radiation and cool to 100–130 K[1][4]. Causality: Cryogenic cooling drastically reduces thermal atomic displacement parameters (B-factors), enhancing the resolution of high-angle reflections and allowing for the precise localization of labile hydrogen atoms (e.g., the oxime O-H).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS)[2][3]. Causality: Benzofuran derivatives often crystallize in highly anisotropic habits. Multi-scan correction normalizes the intensity variations caused by different X-ray path lengths through the crystal, preventing systematic errors in electron density mapping.

  • Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares on F². Validation Check: The protocol is successful when the goodness-of-fit (S) approaches 1.0 (e.g., S = 1.01 to 1.07) and the residual electron density (Δρmax/Δρmin) is negligible[2][3].

G N1 Compound Synthesis & Purification N2 Thermodynamic Crystallization N1->N2 Controlled supersaturation N3 Optical Validation (Polarized Light) N2->N3 Single crystal isolation N4 Cryogenic X-ray Diffraction (100-130 K) N3->N4 Paratone oil mounting N5 Multi-Scan Absorption Correction N4->N5 Intensity data collection N6 Structure Solution & Refinement N5->N6 Anisotropic normalization

Workflow for the crystallization and crystallographic validation of benzofuran ethanones.

References

  • Title: Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Source: nih.gov. URL:[Link]

  • Title: (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Source: nih.gov. URL:[Link]

  • Title: 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone. Source: nih.gov. URL:[Link]

  • Title: (IUCr) 1-(1-Benzofuran-2-yl)ethanone O-(4-chlorobenzyl)oxime. Source: iucr.org. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is highly valued in drug development for its dual functionality: the aromatic bromide serves as a reliable handle for transition-metal cross-coupling, while the α -bromo ketone moiety is a premier electrophile for heterocyclic synthesis.

However, this exact electrophilicity inherently translates to severe occupational hazards. Handling this compound requires moving beyond basic compliance; researchers must understand the chemical causality of its toxicity to implement truly effective, self-validating safety protocols.

Mechanistic Toxicology: The Alkylating Hazard

Do not merely classify this compound as a standard "irritant"—it is a targeted biochemical disruptor. As an α -bromo ketone (a phenacyl bromide derivative), the molecule acts as a highly reactive electrophile. When exposed to physiological environments such as the mucous membranes of the eyes, skin, or respiratory tract, it undergoes rapid bimolecular nucleophilic substitution ( SN​2 ) reactions with biological nucleophiles (e.g., cysteine and lysine residues in proteins) 1.

This irreversible protein alkylation is the direct cause of its severe lachrymatory (tear-inducing) properties, its ability to cause deep skin burns, and its potential to induce corrosive injuries to the upper respiratory tract 2.

Mandatory Personal Protective Equipment (PPE) Profile

To mitigate the SN​2 alkylation risk, your protective barrier must be chemically impermeable to halogenated organics.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloved Butyl rubber or heavy-duty Nitrile (≥8 mil).Standard thin nitrile gloves offer insufficient breakthrough times for potent alkylating agents. Double-gloving ensures a fail-safe against micro-tears, preventing transdermal alkylation.
Eye & Face Chemical splash goggles AND a full-face shield.The compound is a severe lachrymator 3. Vapors or micro-dust can rapidly alkylate corneal proteins. Goggles prevent vapor ingress, while the shield protects against reactive splashes.
Body Protection Flame-resistant (FR) lab coat + chemical-resistant apron.Prevents dermal exposure to the corrosive solid or its solutions, which can cause severe, delayed-onset skin burns.
Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm).Inhalation of dust or vapors can cause fatal corrosive injuries to the lungs. Never handle this compound on an open laboratory bench.

Operational Handling Plan: Step-by-Step Methodology

To ensure a self-validating safety system, follow this strict operational workflow:

Phase 1: Pre-Operation Setup & Self-Validation

  • Fume Hood Verification: Ensure the hood is operating at the correct face velocity. Causality: Containment of lachrymatory dust/vapor is your primary line of defense.

  • Quench Station Preparation: Prepare a 10% w/v Sodium Thiosulfate ( Na2​S2​O3​ ) bath inside the hood. Self-Validation Check: Having the quench solution ready before opening the reagent ensures an immediate response capability in the event of a spill.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use anti-static weigh boats or an ionizing static eliminator. Causality: α -bromo ketone powders are highly prone to static cling; uncontrolled dispersion outside the analytical balance area risks severe inhalation exposure.

  • Closed-System Transfer: Weigh the solid into a vial, cap it immediately, and transfer it to the reaction flask. Flush the flask with Argon or Nitrogen. Causality: Atmospheric moisture can slowly hydrolyze the α -bromo ketone, generating corrosive Hydrogen Bromide (HBr) gas over time 3.

  • Solvent Addition: Dissolve the compound in an appropriate inert solvent (e.g., anhydrous Dichloromethane or THF). Avoid unbuffered protic or nucleophilic solvents during storage, as they will prematurely degrade the reactive moiety.

Spill Response and Disposal Plan

Because 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone is a potent electrophile, it must be chemically deactivated (quenched) before standard disposal.

Step-by-Step Neutralization Protocol:

  • Immediate Isolation: If a spill occurs, lower the fume hood sash completely. If the spill is outside the hood, evacuate a 10-meter radius immediately and don a full-face respirator with organic vapor/acid gas cartridges before re-entering.

  • Chemical Quenching: Flood the spill zone or reaction waste with the pre-prepared 10% aqueous Sodium Thiosulfate solution 4.

  • Mechanistic Deactivation: Allow 15-20 minutes for the reaction to complete. Causality: The thiosulfate ion ( S2​O32−​ ) acts as a strong nucleophile, attacking the electrophilic α -carbon via an SN​2 mechanism. This displaces the bromide ion and forms a stable, water-soluble Bunte salt (thioether adduct), permanently destroying the alkylating hazard.

  • Validation & Cleanup: Self-Validation Check: The complete dissipation of the sharp, acrid lachrymatory odor confirms the destruction of the reactive α -bromo ketone moiety. Absorb the neutralized liquid with vermiculite and dispose of it as "Chemically Neutralized Halogenated Organic Waste."

Hazard & Neutralization Pathway

G Compound 2-Bromo-1-(6-bromobenzofuran-2-YL)ethanone (Electrophilic α-Carbon) Exposure Biological Exposure (Skin/Eyes/Respiratory) Compound->Exposure Unprotected Handling Neutralization Neutralization (10% Na2S2O3 or NH3) Compound->Neutralization Spill Protocol / Quenching Toxicity SN2 Alkylation of Proteins (Severe Lachrymation/Burns) Exposure->Toxicity Nucleophilic Attack SafeWaste Non-Lachrymatory Adduct (Safe for Disposal) Neutralization->SafeWaste SN2 Displacement of Bromide

Fig 1: Mechanistic pathway of α-bromo ketone toxicity and its chemical neutralization workflow.

References

  • Mechanistic Toxicology of Alpha-Bromo Ketones, Benchchem.
  • Phenacyl bromide | C8H7BrO | CID 6259, PubChem - NIH.
  • PHENACYL BROMIDE Safety Profile, NOAA - CAMEO Chemicals.
  • 2,4-Dibromo-2,4-dimethylpentan-3-one Handling & Quenching Protocols, Benchchem.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.